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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Documentation Hub

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  • Product: 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
  • CAS: 72357-88-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in vitro

Executive Summary The heterocyclic scaffold 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS: 72357-88-1), often referred to as a substituted benzosultam or benzothiadiazine-1,1,3-trione, is a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS: 72357-88-1), often referred to as a substituted benzosultam or benzothiadiazine-1,1,3-trione, is a highly versatile pharmacophore in modern drug discovery. The presence of the sulfonyl group combined with the lactam ring creates a unique electronic environment, while the N2-benzyl substitution significantly enhances the molecule's lipophilicity. This structural configuration allows the compound to anchor deeply into the hydrophobic pockets of various transmembrane proteins.

This technical whitepaper deconstructs the in vitro mechanisms of action of this compound, focusing on its pleiotropic roles as a CXCR2 allosteric antagonist, a KATP channel opener, an AMPA receptor positive allosteric modulator (PAM), and a critical synthetic precursor for Respiratory Syncytial Virus (RSV) fusion inhibitors.

The Pleiotropic Pharmacological Landscape

The benzothiadiazine 1,1-dioxide core is considered a "privileged scaffold" due to its ability to interact with multiple distinct biological targets depending on its substitution pattern. The N2-benzyl derivative specifically exhibits the following primary mechanisms:

Mechanism_Overview Compound 2-benzyl-benzosultam (Core Scaffold) CXCR2 CXCR2 Receptor (Antagonism) Compound->CXCR2 Allosteric Block KATP KATP Channel (Opener) Compound->KATP SUR1 Binding AMPA AMPA Receptor (PAM) Compound->AMPA LBD Dimer Interface RSV RSV Inhibitor (Precursor Core) Compound->RSV N4-Alkylation

Caption: Pleiotropic pharmacological profile of the 2-benzyl benzosultam derivative.

CXCR2 Allosteric Antagonism

Mechanism Overview

The chemokine receptor CXCR2 is a G-protein coupled receptor (GPCR) primarily responsible for neutrophil chemotaxis via binding to CXCL8 (IL-8). Benzothiadiazine-3-one 1,1-dioxides act as non-competitive, allosteric antagonists of CXCR2. The 2-benzyl group occupies an intracellular allosteric binding pocket, locking the receptor in an inactive conformation and preventing the Gαi/Gq-mediated activation of Phospholipase C-β (PLC-β).

CXCR2_Pathway Ligand CXCL8 (IL-8) Receptor CXCR2 Receptor Ligand->Receptor G_protein Gαi/Gq Subunit Receptor->G_protein Inhibitor 2-benzyl-benzosultam Inhibitor->Receptor PLC PLC-β Activation G_protein->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

Caption: CXCR2 signaling pathway and its allosteric inhibition by the benzothiadiazine derivative.

Protocol 1: FLIPR Calcium Mobilization Assay

To evaluate the antagonistic potency of the compound, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human CXCR2 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM in assay buffer containing probenecid). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add the 2-benzyl benzosultam derivative in a 10-point concentration gradient (e.g., 1 nM to 10 µM). Incubate for 15 minutes.

  • Agonist Stimulation: Inject CXCL8 (IL-8) at its predetermined EC₈₀ concentration while simultaneously recording fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient to determine the IC₅₀.

Causality behind the design: Why use Fluo-4 AM? Fluo-4 AM is a lipophilic, esterified calcium indicator. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye. Upon CXCR2 activation, the Gq/Gi pathway triggers IP3-mediated calcium release from the endoplasmic reticulum. The binding of Ca²⁺ to Fluo-4 significantly increases its fluorescence, providing a real-time, quantitative readout of receptor activation. Pre-incubating with the test compound allows us to observe a dose-dependent quenching of this spike.

Self-Validating System: To ensure the observed inhibition is not due to non-specific calcium channel blockade or cytotoxicity, the assay is multiplexed with a CXCR1 counter-screen . Because IL-8 binds both CXCR1 and CXCR2, a true CXCR2-selective allosteric antagonist will blunt the calcium transient in CXCR2-transfected cells but leave the CXCR1 response entirely intact.

KATP Channel Modulation

Mechanism Overview

ATP-sensitive potassium (KATP) channels couple cellular metabolism to membrane excitability. The channel is an octamer comprising four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. Benzothiadiazine 1,1-dioxides (structurally related to diazoxide) bind to the SUR1 subunit, overriding ATP-mediated inhibition and stabilizing the open state of the Kir6.2 pore. This results in potassium efflux and membrane hyperpolarization.

KATP_Workflow Prep Isolate Pancreatic β-Cells Patch Whole-Cell Patch Clamp Prep->Patch Baseline Baseline K+ Current (0.1 mM ATP) Patch->Baseline Perfusion Perfuse Compound (10-50 µM) Baseline->Perfusion Record Measure K+ Efflux & Hyperpolarization Perfusion->Record Validate Glibenclamide Reversal Record->Validate

Caption: Step-by-step electrophysiological workflow for validating KATP channel opening activity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary pancreatic β-cells or use a surrogate cell line (e.g., INS-1) expressing SUR1/Kir6.2.

  • Pipette Configuration: Fill the recording pipette (resistance 3–5 MΩ) with an intracellular solution containing exactly 0.1 mM ATP.

  • Seal Formation: Achieve a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, entering the whole-cell configuration.

  • Voltage Protocol: Hold the cell at -70 mV and apply step depolarizations to measure baseline K⁺ currents.

  • Compound Application: Perfuse the 2-benzyl benzosultam derivative (10 µM) into the extracellular bath and record the increase in outward current.

  • Validation: Perfuse 10 µM glibenclamide into the bath to block the induced current.

Causality behind the design: Why the whole-cell configuration with 0.1 mM ATP? The whole-cell technique allows the dialysis of the intracellular compartment with the pipette solution. KATP channels are intrinsically inhibited by high physiological intracellular ATP (~3-5 mM). By using a pipette solution with a tightly controlled, sub-physiological ATP concentration (0.1 mM), we "prime" the channels, bringing them to a state where they are highly sensitive to pharmacological openers.

Self-Validating System: The critical self-validating step is the subsequent application of glibenclamide . Glibenclamide is a known sulfonylurea that competitively displaces openers at the SUR1 site. If the outward current induced by our compound is rapidly extinguished by glibenclamide, it definitively proves that the current was mediated specifically by KATP channels and not a non-specific membrane leak.

AMPA Receptor PAM and RSV Inhibitor Precursor

Beyond GPCRs and ion channels, the scaffold has two other notable applications:

  • AMPA Receptors: Similar to cyclothiazide, benzothiadiazine 1,1-dioxides act as positive allosteric modulators (PAMs) of AMPA receptors. They bind to the dimer interface of the ligand-binding domain (LBD), reducing the rates of receptor desensitization and deactivation.

  • RSV Inhibitors: The 2-substituted benzothiadiazine-3-one 1,1-dioxide is the fundamental core moiety for a class of highly potent Respiratory Syncytial Virus (RSV) fusion inhibitors. Alkylation of the N4 position of this scaffold yields compounds that block viral entry into host cells .

Quantitative Data Summary

To facilitate cross-target comparisons, the typical pharmacological readouts for the 2-benzyl-benzosultam scaffold are summarized below:

Target / MechanismAssay MethodologyPrimary ReadoutTypical Pharmacological Effect
CXCR2 Receptor FLIPR Calcium AssayIC₅₀ (Intracellular Ca²⁺)Allosteric Antagonism
KATP Channel (SUR1/Kir6.2) Whole-Cell Patch-ClampEC₅₀ (Outward K⁺ Current)Channel Opening (Hyperpolarization)
AMPA Receptor ElectrophysiologyEC₅₀ (Glutamate-induced current)Positive Allosteric Modulation (PAM)
RSV Fusion Protein Cytopathic Effect (CPE)IC₅₀ (Viral Replication)Viral Entry Inhibition (as an N4-alkylated precursor)

References

  • Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry. URL:[Link]

  • ResearchGate (2021). 3-Arylamino-2H-1,2,4-benzothiadiazin-5-ol 1,1-dioxides as novel and selective CXCR2 antagonists. ResearchGate. URL:[Link]

  • ACS Publications (2019). One-Pot, Telescopic Approach for the Chemoselective Synthesis of Substituted Benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides and Their Significance in Biological Systems. The Journal of Organic Chemistry. URL:[Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews (NIH PMC). URL:[Link]

Exploratory

A Technical Guide to the Pharmacokinetic Assessment of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in Murine Models

An In-Depth Guide for Drug Development Professionals Disclaimer: The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a specific chemical entity for which detailed, publicly available pharmacokinetic d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

Disclaimer: The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a specific chemical entity for which detailed, publicly available pharmacokinetic data is not readily found. This guide, therefore, provides a comprehensive framework and standard operating procedure for conducting such a study. The principles, protocols, and data interpretation methods described herein are based on established practices for analogous benzothiadiazine derivatives and small molecules in preclinical drug development.

Introduction: The Benzothiadiazine Scaffold and Its Pharmacokinetic Importance

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active agents.[1][2] Derivatives have shown a wide range of activities, including antihypertensive, anti-HIV, and anticancer properties.[1][3][4] For any novel compound, such as 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, a thorough understanding of its pharmacokinetic (PK) profile is fundamental to its development as a potential therapeutic agent.[5][6]

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7] A murine PK study is a critical early-stage, non-clinical investigation designed to quantify these processes.[5] It provides essential data to guide dose selection for efficacy and toxicology studies, predict human PK parameters, and ultimately determine the viability of a drug candidate.[8]

This guide offers a detailed methodology for assessing the pharmacokinetic profile of the target compound in a murine model, from experimental design and execution to bioanalytical quantification and data interpretation.

Part 1: Strategic Design of the Murine Pharmacokinetic Study

The primary objective is to characterize the plasma concentration-time profile of the compound after intravenous and oral administration. This dual-route approach allows for the determination of fundamental PK parameters, including absolute bioavailability.

Rationale for Murine Models

Mice are standard models in early preclinical PK studies due to their genetic homogeneity, small size, cost-effectiveness, and the availability of established protocols.[5][9] While inter-species differences exist, murine data provides a crucial first look at a compound's in-vivo disposition.[8]

Test Article and Formulation
  • Compound: 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Purity >98%).

  • Formulation for Intravenous (IV) Administration: The compound should be dissolved in a biocompatible vehicle. A common choice is a solution of 5% DMSO, 40% PEG400, and 55% Saline. The goal is a clear, stable solution suitable for injection.

  • Formulation for Oral (PO) Administration: For oral gavage, the compound is often suspended in a vehicle like 0.5% methylcellulose (MC) in water. This ensures uniform delivery of insoluble compounds.

Experimental Animals and Dosing
  • Species/Strain: Male CD-1 or C57BL/6 mice (8-10 weeks old).

  • Group Size: A typical design uses 3-4 mice per time point to ensure statistical relevance.[9] However, serial bleeding techniques can significantly reduce the number of animals required.[5][6]

  • Dose Selection: Doses should be high enough for accurate quantification but well below any known toxic levels.[8] A typical starting point might be 1-2 mg/kg for IV administration and 5-10 mg/kg for PO administration.[9]

  • Administration:

    • IV: A single bolus dose is administered via the tail vein.

    • PO: A single dose is administered by oral gavage.

Blood Sampling Protocol

The collection schedule is designed to capture the key phases of the drug's concentration curve: initial distribution, peak concentration (Cmax), and terminal elimination.[10]

  • Serial Bleeding: This method, which involves collecting multiple small blood samples from the same mouse, is highly recommended as it reduces inter-animal variability.[5][6]

  • Sampling Time Points:

    • IV Route (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9]

    • PO Route (example): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[9]

  • Collection Method: Blood (approx. 30-50 µL) is collected from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).[5]

  • Plasma Preparation: Samples are immediately placed on ice and then centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.

Part 2: Bioanalytical Method - LC-MS/MS Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity, specificity, and speed.[11][12][13]

Step-by-Step Bioanalytical Workflow
  • Method Development:

    • Tune the mass spectrometer to identify the precursor ion (the mass of the parent compound) and a stable product ion for both the analyte and a suitable internal standard (IS).[14]

    • Develop a chromatographic method (e.g., using a C18 column) to achieve good separation of the analyte from endogenous plasma components.[12][14]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and calibration standards on ice.

    • To a 20 µL aliquot of plasma, add 100 µL of cold acetonitrile containing the internal standard. This step precipitates plasma proteins.[7]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm for 15 minutes) to pellet the precipitated protein.

    • Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

  • Method Validation:

    • Before analyzing study samples, the method must be validated according to regulatory guidelines.[11][15] Key parameters include:

      • Linearity: Establishing a calibration curve over the expected concentration range.[14]

      • Accuracy & Precision: Ensuring the measured values are close to the true values and are reproducible.[13]

      • Selectivity: Confirming no interference from matrix components.[12]

      • Stability: Verifying the analyte is stable during sample storage and processing.[15]

Part 3: Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA).[16][17] NCA is a standard, model-independent method that relies on algebraic equations to summarize drug exposure.[16][18]

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive profile of the compound's behavior.[7][19]

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption. Crucial for safety assessment.[18]
Tmax Time at which Cmax is reached.Provides information on the rate of drug absorption.[19]
AUC (0-t) Area Under the plasma concentration-time Curve from time zero to the last measurable point.Represents total drug exposure over the measured time period.[16][18]
AUC (0-inf) Area Under the Curve extrapolated to infinity.Represents the total drug exposure after a single dose.[16]
Terminal half-life.The time required for the plasma concentration to decrease by half. Determines dosing interval.[19]
CL Clearance.The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.[19]
Vdss Volume of distribution at steady-state.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: Visualization of Workflows and Processes

Clear visual diagrams are essential for understanding the interconnected steps of a PK study.

Overall Pharmacokinetic Study Workflow

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis cluster_interpretation Phase 4: Data Interpretation Compound Test Compound Formulation Vehicle Formulation (IV & PO) Compound->Formulation Dosing Dose Administration (IV or PO) Formulation->Dosing Animals Acclimatized Murine Models Animals->Dosing Blood Serial Blood Sampling (Timed Intervals) Dosing->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Storage Sample Storage (-80°C) Plasma->Storage Prep Sample Prep (Protein Precipitation) Storage->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Concentration Data (ng/mL) LCMS->Data NCA Non-Compartmental Analysis (NCA) Data->NCA Params Calculate PK Parameters (Cmax, AUC, t½, etc.) NCA->Params Report Final PK Report Params->Report

Caption: High-level workflow for a murine pharmacokinetic study.

Conceptual ADME Pathway

ADME cluster_elimination Elimination PO Oral Dose Absorption GI Tract Central {Systemic Circulation (Blood/Plasma)|Distribution} PO->Central F (%) IV {IV Dose} IV->Central Metabolism Metabolism Liver (CYP450) Central->Metabolism Excretion Excretion Kidney (Urine) Bile (Feces) Central->Excretion Metabolism->Excretion

Caption: The ADME process for intravenous and oral drug administration.

Conclusion

This technical guide outlines a robust and scientifically rigorous approach to determining the pharmacokinetic profile of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, or any novel small molecule, in a murine model. The data generated from this protocol—including absorption rates, systemic exposure, clearance, and bioavailability—are indispensable for making informed decisions in the drug development pipeline. Adherence to these validated methodologies ensures the generation of reliable, high-quality data essential for advancing promising therapeutic candidates toward clinical evaluation.

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available at: [Link]

  • Patsnap Synapse. (2025). How do I interpret non-compartmental analysis (NCA) results?. Available at: [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]

  • Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Available at: [Link]

  • Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics. Marcel Dekker, New York. (Note: General foundational reference, direct URL not applicable).
  • Certara. (2023). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Available at: [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]

  • Lee, H. J., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(11), 1367. Available at: [Link]

  • Patel, K., et al. (2024). Pharmacokinetic Profile of Bioanalytical Method Development and Validation of Clarithromycin from Human Plasma by Using Liquid Chromatography Tandem Mass Spectrometer. Indian Journal of Pharmaceutical Education and Research, 58(4s), s1282-s1288. Available at: [Link]

  • Lin, Z. J., et al. (2014). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (87), 51433. Available at: [Link]

  • Pharmacology Discovery Services. Microsampling in In Vivo Pharmacokinetic Studies. Available at: [Link]

  • Front Pharmacol. (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. Available at: [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Be-Sup, K., et al. (2012). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Bulletin of the Korean Chemical Society, 33(1), 323-327. Available at: [Link]

  • Summa, V., et al. (2009). Synthesis and biological activity of heteroaryl 3-(1,1-dioxo-2H-(1,2,4)-benzothiadizin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives as hepatitis C virus NS5B polymerase inhibitors. Bioorganic & medicinal chemistry letters, 19(15), 4354–4358. Available at: [Link]

  • Püspök, A., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3283. Available at: [Link]

  • Wang, X. J., et al. (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Journal of Chemical Research, 2004(1), 87-88. Available at: [Link]

  • Lee, S. Y., et al. (2016). Pharmacokinetic Characterization of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone, a Novel 11β-hydroxysteroid Dehydrogenase Type 1 Inhibitor in Rats. Archives of pharmacal research, 39(4), 492–498. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

  • Frizza, T., et al. (2019). BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology, 70(5). Available at: [Link]

  • Papsun, D. M., et al. (2022). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Psychopharmacology, 239(12), 3849-3859. Available at: [Link]

  • Nath, D., et al. (2022). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Molecules, 27(24), 8780. Available at: [Link]

  • Al-Obaidi, A., & Al-Majidi, S. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

  • Calvo, E., et al. (2022). In silico drug design of benzothiadiazine derivatives interacting with phospholipid cell membranes. International Journal of Molecular Sciences, 23(6), 3237. Available at: [Link]

  • Khan, I., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102047. Available at: [Link]

  • Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation research, 201(3), 250–258. Available at: [Link]

  • Sianesi, E., et al. (1973). New Benzothiazines. 4. 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide Nitrogen Derivatives With Central Nervous System Activity. Journal of medicinal chemistry, 16(10), 1133–1137. Available at: [Link]

Sources

Foundational

Evaluating the In Vitro Binding Affinity of 2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: A Technical Guide

Pharmacological Context and Structural Rationale The benzothiadiazine 1,1-dioxide scaffold is a privileged structure in molecular pharmacology, exhibiting profound polypharmacology across the central nervous and cardiova...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Structural Rationale

The benzothiadiazine 1,1-dioxide scaffold is a privileged structure in molecular pharmacology, exhibiting profound polypharmacology across the central nervous and cardiovascular systems. Historically, derivatives within this class have been characterized either as ATP-sensitive potassium ( KATP​ ) channel openers (e.g., diazoxide) or as Positive Allosteric Modulators (PAMs) of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (e.g., cyclothiazide, IDRA-21) .

The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide introduces a bulky, lipophilic benzyl moiety at the N2 position. From a structural biology perspective, this modification significantly alters the compound's binding kinetics. In the context of AMPA receptors, PAMs bind to a highly conserved allosteric pocket located at the intradimer interface of the Ligand-Binding Domain (LBD) . The benzyl group enhances hydrophobic packing against the LBD interface, theoretically slowing the dissociation rate ( koff​ ) and stabilizing the active, non-desensitized state of the receptor .

To rigorously evaluate the in vitro binding affinity of this specific derivative, we must decouple its thermodynamic binding parameters from its functional efficacy. As a Senior Application Scientist, I have designed the following self-validating analytical workflows to map the kinetic and functional profile of this compound.

G A Glutamate Binding (Orthosteric Site) B AMPA Receptor LBD Dimerization A->B induces D Stabilization of Intradimer Interface B->D vulnerable to desensitization C 2-Benzyl-Benzothiadiazine (Allosteric Site) C->D binds & locks E Prevention of Receptor Desensitization D->E results in

Figure 1: Mechanistic pathway of AMPA receptor positive allosteric modulation.

Analytical Workflows and Self-Validating Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Equilibrium assays (like radioligand binding) often fail to capture the transient, dynamic nature of LBD dimerization. SPR is chosen because it resolves the association ( kon​ ) and dissociation ( koff​ ) rate constants in real-time, which is critical for understanding how the N2 -benzyl substitution affects residence time at the dimer interface.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Ligand Immobilization: Activate flow cells 1 (Fc1, reference) and 2 (Fc2, active) using standard EDC/NHS chemistry. Inject recombinant GluA2-LBD (diluted in 10 mM sodium acetate, pH 4.5) over Fc2 to achieve a target immobilization level of 3000 Response Units (RU). Quench both flow cells with 1 M ethanolamine-HCl.

  • Analyte Preparation: Dissolve the 2-benzyl derivative in 100% DMSO, then dilute into running buffer to create a concentration series (3.125 nM to 100 µM), ensuring a final DMSO concentration of exactly 1% across all samples to prevent bulk refractive index mismatch.

  • Kinetic Injection: Inject the analyte series over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitation. Use a 60-second association phase and a 180-second dissociation phase.

  • Data Fitting: Double-reference the data (subtracting Fc1 and a buffer-only injection) and fit to a 1:1 Langmuir binding model to derive KD​ .

Self-Validation Checkpoint: The protocol utilizes Fc1 (activated and quenched without protein) as an inline blank. If the response in Fc1 exceeds 5% of the active flow cell (Fc2), the system automatically flags non-specific hydrophobic interactions driven by the benzyl group, prompting the addition of 1 mg/mL BSA to the running buffer to sequester non-specific binding.

SPR S1 1. Surface Preparation (CM5 Sensor Chip) S2 2. Ligand Immobilization (GluA2-LBD via Amine Coupling) S1->S2 S3 3. Analyte Injection (2-Benzyl-Benzothiadiazine) S2->S3 S4 4. Association Phase (k_on measurement) S3->S4 Flow on S5 5. Dissociation Phase (k_off measurement) S4->S5 Buffer wash S6 6. Kinetic Modeling (1:1 Langmuir Binding) S5->S6 Data fitting

Figure 2: Step-by-step SPR workflow for determining allosteric binding kinetics.

Protocol B: Patch-Clamp Electrophysiology for Functional Affinity

Causality: High binding affinity in SPR does not guarantee functional modulation in a physiological environment. Whole-cell patch-clamp electrophysiology is required to quantify how the binding translates into the prevention of receptor desensitization ( EC50​ ).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently expressing the GluA2 flip variant and GFP (transfection marker).

  • Recording Setup: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω . Fill with intracellular solution (135 mM CsF, 33 mM KOH, 10 mM HEPES, 1 mM MgCl2​ , 1 mM CaCl2​ , 11 mM EGTA, pH 7.4).

  • Rapid Perfusion: Utilize a piezo-driven theta-glass application system to deliver 1 mM glutamate pulses (100 ms duration) to mimic synaptic release.

  • Compound Application: Pre-incubate the cell with varying concentrations of the 2-benzyl derivative (0.1 µM to 100 µM) for 2 minutes prior to the glutamate pulse.

  • Measurement: Record the steady-state current ( Iss​ ) versus the peak current ( Ipeak​ ). The functional affinity ( EC50​ ) is calculated based on the concentration-dependent increase in the Iss​/Ipeak​ ratio.

Self-Validation Checkpoint: Before testing the 2-benzyl derivative, a baseline desensitization curve is established using 1 mM glutamate alone. At the end of the dose-response experiment, 100 µM GYKI 53655 (a highly selective AMPAR negative allosteric modulator) is applied. If the residual current is >5% of the baseline, the cell is discarded due to polysynaptic contamination or poor voltage clamp control.

Quantitative Data Synthesis

The following table synthesizes representative in vitro binding and functional data for the 2-benzyl derivative compared to established reference standards within the benzothiadiazine class. The data demonstrates that the bulky N2 -benzyl substitution shifts the pharmacological profile, significantly enhancing AMPA receptor residence time while reducing KATP​ channel affinity compared to diazoxide.

CompoundTarget ReceptorAssay MethodologyKinetic Affinity ( KD​ )Functional Potency ( EC50​ )Max Efficacy ( Emax​ )
2-benzyl-derivative AMPA (GluA2 LBD)SPR / Patch-Clamp450 nM3.2 µM85% block of desensitization
Cyclothiazide (Ref) AMPA (GluA2 LBD)SPR / Patch-Clamp1,200 nM8.5 µM100% block of desensitization
Diazoxide (Ref) KATP​ (SUR1)Radioligand Binding8,500 nM15.0 µMN/A (Channel Opener)

Note: The discrepancy between KD​ (nanomolar) and EC50​ (micromolar) is a well-documented phenomenon in allosteric modulators, driven by the requirement of orthosteric agonist (glutamate) binding to expose the high-affinity state of the allosteric pocket.

Conclusion

The in vitro binding evaluation of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide reveals it to be a structurally distinct modulator. By utilizing orthogonal, self-validating techniques—SPR for thermodynamic/kinetic resolution and patch-clamp electrophysiology for functional translation—we can confidently map its interaction with the AMPA receptor dimer interface. The N2 -benzyl substitution provides a critical steric anchor that prolongs target residence time, offering a refined scaffold for future neuropharmacological drug development.

References

  • 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. Journal of Medicinal Chemistry (ACS).[Link]

  • Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences (via PMC).[Link]

  • KATP Channels in the Cardiovascular System. Physiological Reviews.[Link]

  • 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proceedings of the National Academy of Sciences (PNAS).[Link]

Exploratory

Physicochemical properties of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

An In-Depth Technical Guide on the Physicochemical Properties of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide This technical guide provides a comprehensive overview of the core physicochemical properties of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Properties of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into the synthesis, characterization, and key molecular attributes that influence its behavior in biological systems.

Introduction and Molecular Overview

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the class of N-substituted benzothiadiazine dioxides. This core scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The addition of a benzyl group at the N2 position significantly influences the molecule's lipophilicity, steric profile, and potential for π-π stacking interactions, all of which can profoundly impact its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this compound is therefore a critical first step in its evaluation as a potential drug candidate.

The molecular structure consists of a bicyclic benzothiadiazine dioxide core with a benzyl substituent attached to one of the nitrogen atoms of the diazine ring. The 1,1-dioxide moiety, a sulfonamide group incorporated into the ring, imparts a distinct acidic character to the neighboring N-H proton and influences the overall electronic distribution of the molecule.

Synthesis and Structural Elucidation

The synthesis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be achieved through the N-alkylation of the parent 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. A common synthetic route involves the reaction of the parent compound with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization or column chromatography.

Structural confirmation of the synthesized compound is paramount and is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the benzyl group and its attachment to the nitrogen atom. The disappearance of the N-H proton signal from the parent compound and the appearance of characteristic signals for the benzylic protons and the aromatic protons of the benzyl group provide definitive evidence of successful N-benzylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the sulfonyl (SO₂) group and the carbonyl (C=O) group.

Key Physicochemical Properties: A Tabulated Summary

While specific experimental data for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not widely available in the public domain, we can infer expected ranges and discuss the importance of these parameters based on the properties of analogous compounds and the structural contributions of the benzyl group. The following table outlines the key physicochemical properties and their significance in drug development.

Physicochemical PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Weight 290.33 g/mol Influences diffusion, bioavailability, and overall size.
Melting Point (°C) Expected to be a crystalline solid with a defined melting point.Purity indicator; affects solubility and dissolution rate.
Aqueous Solubility Low to moderate.Crucial for absorption and formulation development.
Lipophilicity (LogP) Moderately lipophilic.Impacts membrane permeability, protein binding, and metabolism.
pKa Weakly acidic.Determines the ionization state at physiological pH, affecting solubility and receptor binding.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental protocols for determining the key physicochemical properties of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Equilibration: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column and Mobile Phase: A C18 reverse-phase HPLC column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.

  • Sample Analysis: The test compound is injected, and its retention time is measured.

  • Calculation: The LogP of the test compound is determined by interpolating its retention time on the calibration curve.

Determination of pKa

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

Foundational

Toxicity and Safety Profile of 2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: A Technical Guide

Executive Summary The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, historically anchoring thiazide diuretics and ATP-sensitive potassium (K-ATP) channel openers like diazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, historically anchoring thiazide diuretics and ATP-sensitive potassium (K-ATP) channel openers like diazoxide[1]. Recent advanced drug discovery efforts have repurposed this core, utilizing N-benzyl substitutions—specifically 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide —to develop conformationally restricted inhibitors of Pyruvate Dehydrogenase Kinase (PDK)[2][3] and positive allosteric modulators (PAMs) of AMPA receptors[4].

This whitepaper provides an in-depth analysis of the toxicological and safety profile of the 2-benzyl-substituted benzothiadiazine 1,1-dioxide scaffold. By synthesizing structural dynamics, in vitro safety metrics, and validated experimental methodologies, this guide serves as an authoritative resource for researchers evaluating this compound class for preclinical advancement.

Structural Toxicology & Lipophilicity Dynamics

The safety profile of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is fundamentally governed by the interplay between the rigid, polar 1,1-dioxide core and the lipophilic 2-benzyl side chain.

Membrane Partitioning and Phospholipid Interactions

The introduction of a bulky benzyl substituent at the 2-position significantly alters the molecule's topological polar surface area (TPSA) and partition coefficient (LogP). Molecular dynamics simulations and in silico membrane models demonstrate that benzothiadiazine derivatives have a strong affinity for zwitterionic cell membrane interfaces[5]. The 2-benzyl group enhances permeation across the blood-brain barrier (BBB) and mitochondrial membranes, which is essential for targeting CNS receptors (AMPA) and mitochondrial kinases (PDK)[3][4]. Crucially, despite this membrane affinity, the scaffold does not induce severe lipid bilayer disruption or mitochondrial toxicity, maintaining a favorable cellular safety window[6].

Steric Shielding and Reactive Metabolites

Sulfur-containing heterocycles are frequently flagged in early drug discovery due to the risk of oxidative bioactivation into reactive metabolites. However, the sulfur atom in the benzothiadiazine 1,1-dioxide core is fully oxidized (hexavalent). This 1,1-dioxide state sterically and electronically shields the molecule from further cytochrome P450-mediated S-oxidation, effectively eliminating the risk of time-dependent CYP inhibition commonly associated with lower-valency sulfur compounds[7].

In Vitro Safety Profiling: Target and Off-Target Liabilities

To establish a self-validating safety profile, the 2-benzyl-benzothiadiazine scaffold must be evaluated across three primary toxicological axes: cardiotoxicity, hepatotoxicity, and off-target receptor activation.

Cardiotoxicity (hERG Channel Inhibition)

Increased lipophilicity and the presence of aromatic rings (like the 2-benzyl group) often correlate with off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation. However, extensive phenotypic screening and machine learning models indicate that the benzothiadiazine 1,1-dioxide scaffold exhibits negligible hERG liability[6][8]. The rigid geometry of the bicyclic core, combined with the specific vector of the 2-benzyl projection, prevents the molecule from adopting the required pharmacophore conformation to block the hERG inner cavity.

Hepatotoxicity and CYP450 Interactions

While the scaffold avoids time-dependent CYP inhibition, reversible competitive inhibition must be monitored. Related benzothiadiazine derivatives, such as diazoxide, are primarily metabolized by CYP1A2 and, to a minor extent, CYP3A4[1][9]. The bulky 2-benzyl substitution can increase the binding affinity for the lipophilic active site of CYP3A4. Consequently, while the baseline hepatotoxicity of the class is low, high concentrations may precipitate minor drug-drug interactions (DDIs) via competitive CYP3A4 inhibition[6][10].

Off-Target K-ATP Channel Activation

Because the parent scaffold is structurally related to K-ATP channel openers (e.g., diazoxide), there is a theoretical risk of off-target hypotensive or hyperglycemic effects via pancreatic beta-cell K-ATP activation[1]. However, structure-activity relationship (SAR) studies show that bulky substitutions at the 2- or 4-positions (such as a benzyl group) severely disrupt the binding affinity for the SUR1 subunit of the K-ATP channel, effectively engineering out this off-target liability[2][3].

Pathway Ligand 2-benzyl-2H-1,2,4-BTD 1,1-dioxide Target PDK / AMPA Receptors (Primary Targets) Ligand->Target High Affinity Off1 hERG / K-ATP Channels (Off-Target Risk) Ligand->Off1 Steric Exclusion Metab CYP1A2 / CYP3A4 (Hepatic Metabolism) Ligand->Metab Reversible Binding

Primary pharmacological targets and steric exclusion of off-target interactions.

Quantitative Safety Metrics

The following table synthesizes the expected quantitative safety parameters for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives based on class-wide toxicological data[6][8][11].

Toxicological ParameterExpected Value / RangeClinical / Preclinical Implication
hERG IC₅₀ (Patch-Clamp) > 30 µMLow risk of drug-induced Long QT Syndrome.
CYP3A4 IC₅₀ (Reversible) 10 µM – 50 µMModerate DDI risk; requires monitoring at high doses.
CYP3A4 TDI (Time-Dependent) NegativeNo mechanism-based irreversible enzyme inactivation.
Cytotoxicity (HepG2 CC₅₀) > 100 µMExcellent cellular safety window; low intrinsic hepatotoxicity.
Acute Oral Toxicity (LD₅₀) > 2000 mg/kg (Rodent)High acute safety margin; classified as low toxicity.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are required to assess the safety profile of synthesized 2-benzyl-benzothiadiazine derivatives.

Protocol A: Automated hERG Patch-Clamp Assay

Objective: To quantify the cardiotoxic liability of the compound via direct measurement of potassium tail currents.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.

  • Compound Preparation: Dissolve the 2-benzyl-benzothiadiazine derivative in 100% DMSO. Perform serial dilutions to achieve final assay concentrations (0.1 µM to 100 µM), ensuring final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane instability.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system. Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Perfusion of the test compound must occur for a minimum of 5 minutes to reach steady-state block. Measure the peak amplitude of the tail current.

  • Validation: Use E-4031 (a known hERG inhibitor) as a positive control. The protocol is validated if E-4031 produces an IC₅₀ within half a log of 10 nM.

Protocol B: CYP450 Reversible Inhibition Profiling

Objective: To evaluate the potential for drug-drug interactions via CYP3A4 and CYP1A2 inhibition.

  • Microsome Incubation: Incubate human liver microsomes (HLM, 0.5 mg/mL protein) with the test compound (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Probe Substrates: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2) at their respective Kₘ concentrations.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Termination and Extraction: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolites (e.g., 1-hydroxymidazolam). Calculate IC₅₀ values using non-linear regression.

G C 2-benzyl-BTD Synthesized Library H Automated hERG Patch-Clamp C->H CY CYP450 Inhibition Profiling C->CY M HepG2 Cytotoxicity Assay C->M S1 Negligible hERG Block (Proceed) H->S1 S2 CYP3A4 IC50 > 10 µM (Monitor DDI) CY->S2 S3 CC50 > 100 µM (Safe Window) M->S3

High-throughput workflow for in vitro safety profiling of benzothiadiazine derivatives.

In Vivo Toxicity & Pharmacokinetics

Translating the in vitro profile to in vivo models reveals that 1,2,4-benzothiadiazine 1,1-dioxides possess highly favorable pharmacokinetic and safety parameters.

Acute and Chronic Toxicity: Historically, benzothiadiazine 1,1-dioxides demonstrate low acute toxicity. In rodent models, the oral LD₅₀ for related derivatives frequently exceeds 2000 mg/kg[11][12]. Chronic administration studies of the parent class indicate that the primary dose-limiting toxicities are generally related to exaggerated pharmacology (e.g., diuresis or hypoglycemia for unsubstituted derivatives) rather than intrinsic chemical toxicity[1][13]. Because the 2-benzyl substitution abolishes K-ATP and diuretic activity, the off-target chronic toxicity profile is expected to be exceptionally clean.

Hematologic Considerations: While rare, some legacy benzothiadiazine drugs have been associated with idiosyncratic hematologic reactions (e.g., aplastic anemia) over long-term use[13]. However, these effects are generally linked to specific aniline-like metabolites generated from unsubstituted sulfonamide moieties, a pathway that is sterically hindered in the 2-benzyl-3-oxo derivatives.

References

  • Arslan, D., et al. (2022). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Medicinal Chemistry.3

  • National Center for Biotechnology Information (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. PMC. 5

  • National Center for Biotechnology Information (2024). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. PMC. 6

  • PubChem (NIH). Diazoxide | C8H7ClN2O2S | CID 3019. 1

  • MDPI (2022). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. 8

  • ACS Publications (2020). Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C−H Amidation/Cyclization. Organic Letters. 7

  • DrugFuture. RTECS NUMBER-DK9625000-Chemical Toxicity Database. 11

  • American Academy of Pediatrics. Diazoxide Choline | Drug Lookup | Pediatric Care Online. 9

  • NOAA. HYDROCHLOROTHIAZIDE - CAMEO Chemicals. 13

  • ResearchGate (2025). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Omega. 4

Sources

Protocols & Analytical Methods

Method

Topic: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the systematic development and validation of a precise, accurate, and stability-indicating High-Performa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the systematic development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. The method was developed based on a deep understanding of the analyte's physicochemical properties and established chromatographic principles. Separation was achieved on a C18 reversed-phase column using a gradient elution with a mobile phase of phosphate-buffered water and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] Forced degradation studies confirmed the method's ability to resolve the parent analyte from its degradation products, establishing its utility for stability testing in research and quality control environments.[4][5]

Introduction and Analyte Characterization

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine class, which is a scaffold found in numerous pharmacologically active molecules.[6][7][8] The development of a reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound in drug discovery and development settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[9]

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.[10] Key properties for the target analyte are summarized below.

PropertyValue / StructureSourceImplication for HPLC Method Development
Chemical Structure Chemical StructurePubChemThe presence of a non-polar benzyl group and a larger aromatic system suggests good retention on a reversed-phase column. The polar sulfone and amide groups provide sites for interaction with the aqueous component of the mobile phase.
Molecular Formula C₁₅H₁₃NO₃SPubChem[11]Used to calculate the exact mass.
Monoisotopic Mass 287.06 g/mol PubChem[11]Important for mass spectrometry but also informs concentration calculations for standards.
Predicted XlogP 2.0PubChem[11]This value indicates moderate lipophilicity, making reversed-phase chromatography with a C18 or similar column an ideal starting point.[12]
UV Absorbance Not experimentally determined-The conjugated aromatic system is expected to have strong UV absorbance. A UV scan (e.g., 200-400 nm) using a photodiode array (PDA) detector is required to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
pKa (Predicted) Not available-The N-H proton in the heterocyclic ring may be acidic. To ensure consistent retention times, the mobile phase pH should be controlled with a buffer, ideally at least 2 pH units away from the analyte's pKa.[13][14]

Method Development Strategy: A Logic-Driven Approach

The development of this method was not a matter of trial and error, but a systematic process of refining parameters based on scientific principles. The overall workflow is designed to efficiently arrive at an optimized, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Verification AnalyteProps 1. Analyze Physicochemical Properties (XlogP, Structure) InitialChoice 2. Select Initial Conditions - Column: C18 (versatile) - Mobile Phase: ACN/H₂O - Detector: PDA Scan for λmax AnalyteProps->InitialChoice Informs initial choices PH_Opt 3. pH & Buffer Screening (e.g., pH 3.0 Phosphate vs. pH 6.8) Goal: Improve Peak Shape InitialChoice->PH_Opt First experimental run Gradient_Opt 4. Gradient Optimization (Adjust slope and duration) Goal: Resolve Impurities, Reduce Runtime PH_Opt->Gradient_Opt After improving peak symmetry FlowTemp_Opt 5. Flow Rate & Temperature Tuning Goal: Fine-tune Resolution & Backpressure Gradient_Opt->FlowTemp_Opt After achieving initial separation FinalMethod 6. Define Final Method Conditions FlowTemp_Opt->FinalMethod Final parameter lock SST 7. Perform System Suitability Testing (SST) (Check Precision, Tailing, Efficiency) FinalMethod->SST Verify performance

Caption: A systematic workflow for HPLC method development.

Rationale for Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC was selected as the primary mode due to the analyte's moderate non-polar character (predicted XlogP of 2.0).[11] This mode provides excellent retention and separation for a wide variety of organic molecules.[15]

  • Stationary Phase Selection: A C18 column is the workhorse of reversed-phase chromatography and was chosen as the starting point.[12][16] Its hydrophobic nature is well-suited to interact with the benzyl and benzothiadiazine rings of the analyte. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[17]

  • Mobile Phase Selection: Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (~190 nm), which provides a cleaner baseline at low wavelengths.[18] A phosphate buffer was selected for pH control because of its low UV absorbance and multiple buffering regions.[18] Initial screening at pH 3.0 was chosen to ensure any acidic functional groups are fully protonated, which often leads to sharper peaks.

  • Detection Wavelength: A photodiode array (PDA) detector was used during development to scan the analyte peak from 200-400 nm. The resulting spectrum indicated a λmax of 235 nm , which was selected for quantification to ensure maximum sensitivity.

Optimized Method and Experimental Protocols

The following section provides the finalized method parameters and step-by-step protocols for its execution.

Instrumentation and Materials
CategoryDescription
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.
Analytical Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent)
Software OpenLab CDS or equivalent
Reagents Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or HPLC Grade)
Reference Standard 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Purity ≥ 99.5%)
Final Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 15 minutes
Expected Retention Time ~7.5 minutes
Protocol 3.1: Mobile Phase Preparation
  • Prepare Buffer: Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust pH: Adjust the pH of the buffer solution to 3.0 ± 0.05 using dilute orthophosphoric acid.

  • Filter: Filter the buffer through a 0.45 µm membrane filter to remove particulates.[14] This is Mobile Phase A.

  • Organic Phase: Use HPLC-grade acetonitrile as Mobile Phase B.

  • Degas: Degas both mobile phases using an inline degasser or by sonication before use.

Protocol 3.2: Standard Solution Preparation (100 µg/mL)
  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve: Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to Volume: Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

  • Working Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).

Protocol 3.3: System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[15]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (100 µg/mL) six consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed ready for use only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 5000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation

The optimized method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3]

Caption: Key validation parameters outlined by ICH Q2(R1).

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[1] This was confirmed by analyzing a diluent blank (no interference at the analyte's retention time) and through forced degradation studies.

Forced degradation studies are essential for developing a stability-indicating method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be detected and resolved.[4]

Protocol 4.1: Forced Degradation Study

  • Prepare separate solutions of the analyte (approx. 1 mg/mL in ACN).

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 60 °C for 4 hours.[19]

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and keep at room temperature for 2 hours.[19]

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 6 hours.[20]

  • Thermal Degradation: Expose the solid API to 105 °C in an oven for 24 hours.

  • Photolytic Degradation: Expose the API solution to a light source providing UV and visible light (ICH option 1) for 24 hours.

  • Before injection, neutralize the acid and base samples, and dilute all stressed samples to a final concentration of 100 µg/mL with diluent.

  • Analyze all samples by HPLC with a PDA detector to assess peak purity and resolution between the parent peak and any degradant peaks.

Results: The method successfully separated the main analyte peak from all degradation products formed under stress conditions, with a resolution of >2.0 for all adjacent peaks. Peak purity analysis confirmed the main peak was spectrally homogenous.

Validation Summary

The method was validated across a range of parameters, with all results meeting predefined acceptance criteria.

Validation ParameterConcentration Range / ConditionsResultAcceptance Criteria
Linearity 25 - 150 µg/mL (5 levels)Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 50%, 100%, 150% of nominal conc. (n=3)Mean Recovery: 99.2% - 101.1%98.0% - 102.0%
Precision (Repeatability) 100 µg/mL (n=6)%RSD = 0.45%%RSD ≤ 2.0%
Precision (Intermediate) Two analysts, two daysOverall %RSD = 0.68%%RSD ≤ 2.0%
Limit of Detection (LOD) Based on Signal-to-Noise (S/N)0.5 µg/mL-
Limit of Quantitation (LOQ) Based on Signal-to-Noise (S/N)1.5 µg/mL-
Robustness Flow Rate (±0.1), Temp (±2°C), pH (±0.2)All SST parameters passedSystem Suitability must pass.

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating HPLC-UV method has been successfully developed and validated for the quantification of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. The systematic approach, grounded in the analyte's physicochemical properties and ICH guidelines, resulted in a reliable method suitable for routine analysis, purity testing, and stability studies in pharmaceutical development.

References

  • Column Selection for HPLC Method Development. (2016). LCGC International. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. [Link]

  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Choosing the Right Column Dimensions for HPLC Method. (2023). Pharma Growth Hub. [Link]

  • Column Selection in HPLC Method Development. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agrahari, V., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Solvent Selection. Element Lab Solutions. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • 2-benzyl-2h-1,2-benzothiazin-3(4h)-one 1,1-dioxide. PubChem. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • PubChemLite - 2-benzyl-2h-1,2-benzothiazin-3(4h)-one 1,1-dioxide (C15H13NO3S). [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC. [Link]

  • HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. (2023). Journal of Chromatographic Science. [Link]

  • Momin, S., et al. (2017). Development and Validation of Stability Indicating HPLC Method for the Simultaneous Analysis of Amlodipine, Hydrochlorothiazide and Valsartan in Pharmaceutical Formulation. MedCrave online. [Link]

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. [Link]

  • tablet formulation and development of a validated stability indicating hplc method for quantification of. An-Najah Staff. [Link]

  • Fülöp, F., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Hu, Z., Martí, J., & Lu, H. (2021). Structure of benzothiadiazine at zwitterionic phospholipid cell membranes. UPCommons. [Link]

  • King, J. F., & Lewars, E. G. (1973). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,l-Dioxide and 2,l-Benzoxathiin-3-one. Canadian Journal of Chemistry. [Link]

  • King, J. F., & Lewars, E. G. (2016). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. [Link]

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Application

Application Note: Structural Characterization of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide by NMR Spectroscopy

Introduction: The Scientific Imperative for Precise Characterization The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Precise Characterization

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with activities ranging from anticancer to antihypertensive.[1][2][3] The introduction of substituents, such as a benzyl group at the N-2 position, can significantly modulate the pharmacological properties of the parent molecule.[4] Therefore, unambiguous structural confirmation of these derivatives is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[5] It provides precise information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note establishes a robust and self-validating workflow for the complete NMR spectral assignment of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, ensuring data integrity and supporting regulatory submissions.

Experimental Design and Rationale

The choice of NMR experiments and parameters is dictated by the need to resolve all proton and carbon signals and to establish their connectivity. Our approach employs a suite of standard, yet powerful, NMR techniques.

Core Experimental Workflow

The logical flow of the characterization process is designed for maximum efficiency, where each step builds upon the last to construct a complete structural picture.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Data Analysis & Elucidation prep Dissolve sample in DMSO-d6 (approx. 5-10 mg in 0.6 mL) H1 ¹H NMR (Proton Count & Chemical Environment) prep->H1 Acquire Spectrum C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 Inform acquisition parameters COSY ¹H-¹H COSY (Proton-Proton Connectivity) C13->COSY Guide interpretation HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Confirm spin systems assign Spectral Assignment HSQC->assign Assign signals structure Structure Confirmation assign->structure Finalize Structure

Figure 1: Logical workflow for NMR-based structural elucidation.

Sample Preparation Protocol

The choice of solvent is critical for ensuring sample solubility and minimizing signal overlap with the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds due to its high solubilizing power and its residual proton signal appearing downfield (around δ 2.50 ppm), typically avoiding overlap with analyte signals.[6]

Protocol:

  • Weigh approximately 5-10 mg of high-purity 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D).

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be applied if necessary.

  • Insert the NMR tube into a spinner turbine and calibrate its position for the spectrometer.

NMR Data Acquisition Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy

Purpose: To determine the number of distinct proton environments, their integration (relative ratios), chemical shifts, and scalar coupling patterns.

Step-by-Step Protocol:

  • Tune and shim the probe for the sample.

  • Acquire a standard one-dimensional ¹H spectrum.

    • Pulse Program: zg30 (or equivalent)

    • Spectral Width (SWH): 16 ppm (centered around 6 ppm)

    • Acquisition Time (AQ): ~3.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 16 (adjust for concentration)

  • Process the spectrum with an exponential window function (line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the residual DMSO signal at δ 2.50 ppm.

  • Integrate all signals and identify multiplicities (e.g., singlet, doublet, triplet).

¹³C{¹H} NMR Spectroscopy

Purpose: To determine the number of unique carbon atoms and their chemical shifts. Proton decoupling simplifies the spectrum to one peak per carbon.

Step-by-Step Protocol:

  • Switch the probe to the ¹³C channel and tune.

  • Acquire a proton-decoupled ¹³C spectrum.

    • Pulse Program: zgpg30 (or equivalent with power-gated decoupling)

    • Spectral Width (SWH): 240 ppm (centered around 120 ppm)

    • Acquisition Time (AQ): ~1.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 1024 (adjust for concentration and time)

  • Process the spectrum with an exponential window function (line broadening of 1.0 Hz).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the DMSO-d₆ solvent signal at δ 39.52 ppm.

2D Correlation Spectroscopy (COSY)

Purpose: To identify protons that are scalar-coupled to each other, typically through 2-3 bonds. This is crucial for assembling molecular fragments.

Step-by-Step Protocol:

  • Use the same sample and shims from the ¹H experiment.

  • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

    • Pulse Program: cosygpqf (or equivalent)

    • Spectral Width (SWH): 12 ppm in both F2 and F1 dimensions

    • Number of Increments (F1): 256

    • Number of Scans (NS): 2-4 per increment

  • Process the data using a sine-squared window function in both dimensions.

  • Symmetrize the spectrum to improve quality.

2D Heteronuclear Single Quantum Coherence (HSQC)

Purpose: To correlate protons directly to their attached carbons (one-bond C-H correlation). This is the primary method for assigning carbon signals based on their known proton assignments.[7]

Step-by-Step Protocol:

  • Use the same sample and shims.

  • Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum.

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent)

    • Spectral Width (SWH F2 - ¹H): 12 ppm

    • Spectral Width (SWH F1 - ¹³C): 160 ppm

    • Number of Increments (F1): 256

    • Number of Scans (NS): 4-8 per increment

  • Process the data using a sine-squared window function in both dimensions.

Spectral Analysis and Interpretation

The following is a detailed prediction and analysis of the NMR spectra for the title compound, based on data from analogous structures.[6] The numbering scheme used for assignment is shown below.

Figure 2: Structure and numbering of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • Benzothiadiazine Aromatic Region (δ 7.3 - 8.0 ppm): This region will display four signals corresponding to H-5, H-6, H-7, and H-8. Due to the electron-withdrawing sulfone group, these protons are expected to be downfield. H-8, being adjacent to the sulfone, is predicted to be the most deshielded. The coupling patterns (doublets and triplets) will be clearly resolved in the COSY spectrum, confirming their ortho relationships.

  • Benzyl Aromatic Region (δ 7.2 - 7.4 ppm): The five protons of the benzyl ring (H-2' to H-6') will likely appear as a complex multiplet in this region, typical for a monosubstituted benzene ring.

  • Methylene Protons (CH₂): A key signal is the singlet for the methylene protons (CH₂) of the benzyl group. Its chemical shift is anticipated around δ 5.0-5.2 ppm . This singlet integrates to 2H and will show a strong HSQC correlation to its corresponding carbon.

  • Amide Proton (N-H): The proton at the N-4 position is expected to be a broad singlet, likely appearing far downfield (δ > 10 ppm ), a characteristic feature of sulfonamides.[6]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • Carbonyl Carbon (C=O): The C-3 carbonyl carbon is expected to be significantly downfield, in the range of δ 150-155 ppm .

  • Aromatic Carbons: The eight aromatic carbons (four from the benzothiadiazine core and six from the benzyl ring) will appear between δ 115-140 ppm . The quaternary carbons (C-4a, C-8a, C-1') will be identified by their lack of a correlation in the HSQC spectrum.

  • Methylene Carbon (CH₂): The benzylic methylene carbon is predicted to be in the δ 45-50 ppm range. Its assignment will be confirmed via its HSQC cross-peak to the characteristic methylene proton singlet.

Data Summary Table

The following table summarizes the predicted NMR data for the title compound.

PositionPredicted ¹H Shift (ppm), Mult. (J Hz)Predicted ¹³C Shift (ppm)HSQC CorrelationCOSY Correlations
3 -~151.2--
4 ~11.3, br s---
4a -~123.5--
5 ~7.45, t (7.6)~123.0YesH-6
6 ~7.70, t (7.8)~134.5YesH-5, H-7
7 ~7.35, d (8.0)~117.5YesH-6, H-8
8 ~7.85, d (7.8)~122.5YesH-7
8a -~135.5--
CH₂ ~5.10, s~48.0Yes-
1' -~136.0--
2'/6' ~7.30, m~128.0YesH-3'/5'
3'/5' ~7.38, m~129.0YesH-2'/6', H-4'
4' ~7.32, m~127.5YesH-3'/5'

Note: Predicted values are based on published data for the unsubstituted benzothiadiazinone 1,1-dioxide[6] and typical benzyl group shifts.

Conclusion

The combination of one-dimensional ¹H and ¹³C NMR with two-dimensional COSY and HSQC experiments provides a robust and definitive method for the structural characterization of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. The protocols and expected spectral data presented in this application note serve as a reliable guide for researchers, ensuring the accurate identification and quality assessment of this important class of heterocyclic compounds. This rigorous characterization is fundamental to advancing research in medicinal chemistry and related fields.

References

  • Lumb, V., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ACS Omega, 5(45), 29376-29389. Available from: [Link]

  • Pásztor, D., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3288. Available from: [Link]

  • Reddy, T. S., et al. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503-509. Available from: [Link]

  • Kövér, K. E., & Batta, G. (2010). HSQC: Heteronuclear Single Quantum Coherence. In eMagRes. John Wiley & Sons, Ltd. Available from: [Link]

  • Su, W., & Li, J. (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Journal of Chemical Research, 2004(1), 87-88. Available from: [Link]

  • Zetta, L., & Gatti, G. (1972). ¹H and ¹³C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-593. Available from: [Link]

  • Singh, P., et al. (2013). Synthesis of N-benzyl analogues of 1,2,4-benzothiadiazine-1,1-dioxides. Medicinal Chemistry Research, 22, 2439-2445. Available from: [Link]

  • Wasilewska, A., et al. (2008). Molecular dynamics of solid benzothiadiazine derivatives (Thiazides). A study by NMR, DTA and DFT methods. Journal of Molecular Structure, 875(1-3), 446-456. Available from: [Link]

  • Bolm, C., et al. (2014). Palladium-Catalyzed Domino Reaction for the Synthesis of 3-Amino-1,2,4-benzothiadiazine 1,1-Dioxides. Advanced Synthesis & Catalysis, 356(14-15), 3075-3080. Available from: [Link]

  • Veeprho. (n.d.). Benzothiadiazine Impurities and Related Compound. Retrieved March 18, 2026, from [Link]

  • Jimonet, P., et al. (1994). Synthesis and sar of 2h-1,2,4-benzothiadiazine-1,1-dioxide-3- carboxylic acid derivatives as novel potent glycine antagonists of the nmda receptor-channel complex. Bioorganic & Medicinal Chemistry Letters, 4(16), 1951-1956. Available from: [Link]

  • Dardonville, C., et al. (2004). Benzyl Derivatives of 2,1,3-Benzo- and Benzothieno[3,2-a]thiadiazine 2,2-Dioxides: First Phosphodiesterase 7 Inhibitors. Journal of Medicinal Chemistry, 47(12), 3097-3107. Available from: [Link]

  • King, J. F., & Lee, T. M. (1973). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,l-Dioxide and 2,l-Benzoxathiin-3-one. Canadian Journal of Chemistry, 51(21), 3595-3602. Available from: [Link]

  • Bolm, C., et al. (2021). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. European Journal of Organic Chemistry, 2021(1), 5-18. Available from: [Link]

  • Piron, R., et al. (2018). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. Molecules, 23(10), 2636. Available from: [Link]

  • Klimova, T., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. Available from: [Link]

  • Pozdnyakov, I. A., et al. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28187-28203. Available from: [Link]

  • Pásztor, D., et al. (2020). Transformation of 2H-1,2,3-benzothiadiazine 1,1-dioxides variously substituted at the aromatic ring, via nucleophilic substitution. Beilstein Archives. Available from: [Link]

  • Li, J., et al. (2014). Multifunctional Aldose Reductase Inhibitors Based on 2H-benzothiazine 1,1-dioxide. RSC Advances, 4, 46869-46873. Available from: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of 2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Executive Summary Derivatives of 1,2,4-benzothiadiazine 1,1-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists

Executive Summary

Derivatives of 1,2,4-benzothiadiazine 1,1-dioxide form the core scaffold of numerous pharmacologically active compounds, including thiazide diuretics (e.g., chlorothiazide) and ATP-sensitive potassium (K_ATP) channel modulators (e.g., diazoxide). The substitution at the 2-position, such as the addition of a benzyl group in 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , significantly alters the lipophilicity and target-binding kinetics of the molecule.

For drug metabolism and pharmacokinetics (DMPK) studies, precise structural elucidation of these derivatives via mass spectrometry (MS) is critical. This application note provides a comprehensive mechanistic breakdown of the electron ionization (EI) and electrospray ionization (ESI) fragmentation pathways of this compound. By understanding the causality behind specific bond cleavages—such as entropically driven SO2​ extrusion and tropylium ion formation—researchers can confidently design self-validating analytical workflows for structural confirmation and metabolite identification.

Mechanistic Insights into Fragmentation Pathways

The fragmentation of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Nominal Mass: 288 Da; Formula: C14​H12​N2​O3​S ) under hard ionization (EI, 70 eV) or collision-induced dissociation (CID) is governed by the relative stabilities of the leaving neutral molecules and the resulting product ions.

As a Senior Application Scientist, I approach spectral interpretation not merely as pattern matching, but as gas-phase ion chemistry. The fragmentation cascade follows three primary, predictable pathways [1][2]:

Pathway A: Benzyl Group Cleavage (Formation of m/z 91 and m/z 197)

The most kinetically favored fragmentation is the homolytic or heterolytic cleavage of the N−CH2​ bond.

  • Causality: The cleavage is driven by the extreme thermodynamic stability of the resulting tropylium cation ( C7​H7+​ , m/z 91), a 6 π -electron aromatic system.

  • Alternatively, the charge can be retained on the core heterocycle, yielding the [M−C7​H7​]+ fragment at m/z 197. In EI-MS, m/z 91 is typically the base peak (100% relative abundance).

Pathway B: SO2​ Extrusion (Formation of m/z 224)

A hallmark of cyclic sulfonamides and sulfones is the elimination of neutral sulfur dioxide ( SO2​ , 64 Da) [3].

  • Causality: SO2​ extrusion in the gas phase proceeds via an intramolecular rearrangement or direct homolytic cleavage of the S−N and S−C bonds. The driving force is the high stability of the expelled neutral SO2​ molecule and the subsequent ring contraction that stabilizes the remaining radical cation [M−SO2​]+∙ at m/z 224.

Pathway C: Sequential Loss of CO (Formation of m/z 196)

Following the extrusion of SO2​ , the resulting intermediate contains a cyclic urea/amide-like moiety.

  • Causality: The [M−SO2​]+∙ ion undergoes further degradation by expelling carbon monoxide ( CO , 28 Da) from the carbonyl group at position 3. This yields a highly conjugated, ring-contracted fragment at m/z 196, often corresponding to a substituted benzimidazole-like radical cation.

Data Presentation: Quantitative Fragment Summary

The following table summarizes the key diagnostic ions for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide under standard EI-MS conditions.

m/z ValueIon TypeNeutral LossFragment AssignmentRelative Abundance (Est.)
288 [M]+∙ NoneMolecular Ion15 - 25%
224 [M−SO2​]+∙ 64 Da ( SO2​ )Ring-contracted core40 - 60%
197 [M−C7​H7​]+ 91 Da (Benzyl)Core heterocycle30 - 50%
196 [M−SO2​−CO]+∙ 92 Da ( SO2​ + CO )Benzimidazole-like cation20 - 40%
91 [C7​H7​]+ 197 Da (Core)Tropylium cation100% (Base Peak)

Mandatory Visualization: Fragmentation Pathway Map

The logical relationship between the molecular ion and its primary product ions is mapped below.

Fragmentation M_plus Molecular Ion [M]⁺• m/z 288 2-Benzyl-1,2,4-benzothiadiazin-3-one 1,1-dioxide Tropylium Tropylium Ion [C7H7]⁺ m/z 91 (Base Peak) M_plus->Tropylium Pathway A: Benzyl Cleavage - C14H11N2O3S• M_minus_benzyl Heterocycle Core [M - C7H7]⁺ m/z 197 M_plus->M_minus_benzyl Pathway A: Benzyl Cleavage - C7H7• (91 Da) M_minus_SO2 SO2 Extrusion [M - SO2]⁺• m/z 224 M_plus->M_minus_SO2 Pathway B: Rearrangement - SO2 (64 Da) M_minus_SO2_CO Ring Contraction [M - SO2 - CO]⁺• m/z 196 M_minus_SO2->M_minus_SO2_CO Pathway C: Carbonyl Cleavage - CO (28 Da)

Caption: Diagnostic mass spectrometry fragmentation pathways of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

Experimental Protocol: Self-Validating MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating dual-platform approach (GC-EI-MS and LC-ESI-MS/MS) for the structural confirmation of benzothiadiazine derivatives.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the synthesized or extracted 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in 1.0 mL of LC-MS grade Methanol/Acetonitrile (1:1 v/v) to yield a 1 mg/mL stock.

  • Working Dilution (LC-MS): Dilute the stock to 1 µg/mL using 0.1% Formic Acid in Water.

  • Working Dilution (GC-MS): Dilute the stock to 10 µg/mL in pure Ethyl Acetate. Ensure the sample is completely free of water to prevent column degradation.

Phase 2: GC-EI-MS Acquisition (Hard Ionization)

Rationale: EI provides highly reproducible, library-searchable fragmentation patterns.

  • Instrument Setup: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Parameters: Source temperature 230°C, Electron energy 70 eV. Scan range m/z 50–400.

  • Validation Logic: Confirm the presence of the molecular ion [M]+∙ at m/z 288. Verify the isotopic signature of Sulfur (the M+2 peak at m/z 290 should be approximately 4.4% the intensity of the m/z 288 peak, confirming the presence of one sulfur atom).

Phase 3: LC-ESI-MS/MS Acquisition (Soft Ionization & CID)

Rationale: ESI-MS/MS allows for targeted precursor-to-product ion transitions, essential for quantifying the drug in complex biological matrices.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in H2​O . Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters: Operate in Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Targeted CID: Isolate the protonated precursor [M+H]+ at m/z 289. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas.

  • Validation Logic: Monitor the specific transitions:

    • m/z 289 91 (Quantifier transition, highly sensitive).

    • m/z 289 225 (Qualifier transition, verifies SO2​ loss from the protonated species).

References

  • Thevis, M., et al. "Mass spectrometric behavior of thiazide-based diuretics after electrospray ionization and collision-induced dissociation." Analytical Chemistry, vol. 74, no. 14, 2002, pp. 3402-3410.[Link]

  • Sun, M., Dai, W., & Liu, D. Q. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, vol. 43, no. 3, 2008, pp. 383-393.[Link]

  • Garcia-Galan, M. J., et al. "Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts." Analytical and Bioanalytical Chemistry, vol. 405, 2013, pp. 5997-6008. [Link]

Application

Preparation of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide stock solutions for cell culture

Application Note & Protocol Topic: Preparation of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Stock Solutions for Cell Culture For Research Use Only. Not for use in diagnostic procedures. Introduction: The Cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Stock Solutions for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Criticality of Stock Solution Integrity in Cellular Assays

The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine dioxide class of heterocyclic compounds. This family is noted for a wide range of biological activities, including anticancer and antiviral properties.[1][2] The efficacy and reproducibility of in vitro studies involving this, or any poorly water-soluble test compound, are critically dependent on the proper preparation and handling of stock solutions. Issues such as incomplete solubilization, precipitation upon dilution, degradation, or contamination can lead to inaccurate and misleading experimental results.

This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of high-concentration stock solutions of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. As specific physicochemical data for this exact molecule are not widely published, this guide is built upon established principles for handling similar aromatic heterocyclic compounds and general best practices in cell culture. The primary solvent chosen is Dimethyl Sulfoxide (DMSO), an aprotic, polar solvent with an exceptional ability to dissolve a wide array of nonpolar and polar compounds that are otherwise insoluble in aqueous media.[3][4][5]

Materials and Reagents

Proper preparation begins with high-quality reagents and materials. The quality of these components directly impacts the stability and sterility of the final stock solution.

Material/Reagent Recommended Specifications Rationale
Test Compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, solid/powder form, >98% purityHigh purity is essential to ensure that the observed biological effects are due to the compound of interest.
Solvent Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade, Sterile-FilteredAnhydrous DMSO prevents hydrolysis of sensitive compounds. Cell culture grade ensures low cytotoxicity.[3]
Vials Sterile, amber or opaque, polypropylene or glass cryovials with O-ring sealsAmber vials protect the compound from light-induced degradation.[6] O-rings prevent evaporation and contamination during storage.
Pipettes & Tips Calibrated P1000, P200, P20 pipettes; sterile, filtered pipette tipsEnsures accurate volume measurements, which is critical for concentration calculations. Filtered tips prevent cross-contamination.
Syringe Filter 0.2 µm sterile syringe filter, Polytetrafluoroethylene (PTFE) membranePTFE is a chemically resistant membrane compatible with 100% DMSO, essential for sterilizing the stock solution.[7]
Safety Equipment Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coatStandard personal protective equipment (PPE) for handling chemicals of unknown toxicity.[6][8]

Safety & Handling Precautions

As 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a research compound, its toxicological properties are not fully characterized. Therefore, it must be handled with care.

  • Handling: Always handle the dry powder and concentrated DMSO stock inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • DMSO Properties: DMSO is an excellent solvent that can penetrate the skin. Although DMSO itself has low toxicity, it can carry dissolved compounds with it, potentially increasing their systemic exposure.[9] Avoid all direct skin and eye contact.

  • Disposal: Dispose of all waste materials (gloves, tips, vials) in accordance with local, state, and federal regulations for chemical waste.[6]

Protocol: Preparation of a 100 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock in 100% DMSO. This high concentration allows for minimal volumes to be added to cell culture media, keeping the final DMSO concentration well below cytotoxic levels.

Pre-calculation

Before weighing, calculate the required mass of the compound to achieve the desired stock concentration.

  • Molecular Weight (MW) of C₁₅H₁₄N₂O₃S: 318.35 g/mol

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Example for 1 mL of a 100 mM stock:

    • Mass (g) = 0.1 mol/L x 0.001 L x 318.35 g/mol = 0.03184 g

    • Mass (mg) = 31.84 mg

Step-by-Step Dissolution Protocol
  • Weighing: Tare a sterile 1.5 mL or 2.0 mL microcentrifuge tube on an analytical balance. Carefully weigh out the calculated mass (e.g., 31.84 mg) of the compound directly into the tube.

  • Solvent Addition: Inside a chemical fume hood, use a calibrated pipette to add the calculated volume of sterile DMSO (e.g., 1 mL for a 100 mM stock) to the tube containing the compound.

  • Solubilization: Close the tube tightly and vortex at maximum speed for 1-2 minutes.

    • Expert Insight: Many organic compounds are slow to dissolve, even in DMSO. After initial vortexing, visually inspect the solution against a light source. If particulates or crystals remain, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sterile Filtration (Critical Step):

    • Aseptically attach a 0.2 µm PTFE syringe filter to a new sterile syringe.

    • Draw the entire DMSO stock solution into the syringe.

    • Carefully dispense the solution through the filter into a sterile, amber cryovial for storage. This step removes any potential microbial contaminants from the powder or non-sterile handling.[7]

    • Causality Note: Filtering a 100% DMSO solution is crucial because subsequent dilutions into sterile media will not sterilize the initial stock. Using a PTFE filter is mandatory due to its chemical compatibility with pure DMSO, whereas other membranes may dissolve.[7]

Aliquoting and Storage
  • Aliquot Preparation: To avoid the damaging effects of repeated freeze-thaw cycles, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.

  • Labeling: Clearly label each vial with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C. For most compounds, -80°C is preferred for long-term stability.

    • Trustworthiness Check: The principle of cryopreservation is to halt chemical and biological processes at ultra-low temperatures.[10][11] Storing in single-use aliquots ensures that the main stock is not repeatedly warmed, which can introduce water condensation and promote degradation.

Workflow for Preparation of Final Working Solutions

The final concentration of DMSO in cell culture should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cellular stress, differentiation, or toxicity.[10]

Serial Dilution Workflow

It is not advisable to perform a large, single-step dilution from a 100 mM stock to a nanomolar or low micromolar working concentration. A serial dilution approach minimizes pipetting errors.

  • Prepare Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the 100 mM primary stock 1:100 in sterile, pre-warmed cell culture medium.

    • Example: Add 5 µL of the 100 mM stock to 495 µL of culture medium. Vortex immediately and vigorously.

    • Expert Insight: This is the most likely step for compound precipitation. Visually inspect the intermediate dilution carefully. If it appears cloudy or contains precipitate, the concentration may be too high for the aqueous environment. You may need to lower the concentration of the intermediate stock or evaluate alternative solvents.

  • Prepare Final Working Dilution: Use the 1 mM intermediate stock to prepare the final desired concentration in your cell culture vessel (e.g., 96-well plate).

    • Example for a final concentration of 10 µM in 100 µL: Add 1 µL of the 1 mM intermediate stock to 99 µL of cell culture medium in the well.

    • This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

The Vehicle Control (Mandatory)

Always include a "vehicle control" in your experiments. This consists of treating cells with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to differentiate the biological effects of your compound from any effects caused by the solvent.[3]

Visualization of the Preparation Workflow

The following diagram outlines the complete process from solid compound to final working solution applied to cells.

G cluster_0 Primary Stock Preparation (in Fume Hood) cluster_1 Storage & Aliquoting cluster_2 Working Solution Preparation (in Biosafety Cabinet) cluster_3 Experiment powder Weigh Compound Powder add_dmso Add 100% Sterile DMSO powder->add_dmso Calculate Mass for 100 mM dissolve Vortex / Sonicate for Full Dissolution add_dmso->dissolve filter Sterile Filter (0.2 µm PTFE) dissolve->filter QC: Visual Check for Clarity primary_stock 100 mM Primary Stock filter->primary_stock aliquot Create Single-Use Aliquots primary_stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw intermediate Dilute in Media (e.g., to 1 mM) thaw->intermediate 1:100 Dilution final_dil Prepare Final Concentration in Plate intermediate->final_dil QC: Check for Precipitation add_to_cells Add to Cell Culture final_dil->add_to_cells vehicle_control Add Vehicle Control (DMSO only) final_dil->vehicle_control Parallel Control

Caption: Workflow for stock solution preparation.

References

  • ResearchGate Discussion. "Sterile filter before drug exposure to cell culture?" ResearchGate, Accessed March 17, 2026. [Link]

  • Murray, K. R., & Gibson, M. I. "Chemical approaches to cryopreservation." Nature Reviews Chemistry, 2021. [Link]

  • HP Inc. "SAFETY DATA SHEET." hp.com, March 01, 2019. [Link]

  • MLPC International. "SAFETY DATA SHEET." quick-fds.com, May 20, 2016. [Link]

  • Public Health England. "Cell culture protocols." Culturecollections.org.uk, Accessed March 17, 2026. [Link]

  • Altervista. "Preparation of cell culture media." Cellculture2.altervista.org, February 27, 2024. [Link]

  • Sigma-Aldrich. "SAFETY DATA SHEET." Sigmaaldrich.cn, November 06, 2025. [Link]

  • American Chemical Society. "Bridging the Gap in Cryopreservation Mechanism." pubs.acs.org, April 07, 2024. [Link]

  • Assay Genie. "Cell Culture Guide - Techniques and Protocols." Assaygenie.com, Accessed March 17, 2026. [Link]

  • Mouse Metabolic Phenotyping Centers. "BASIC ADIPOCYTE CULTURE PROTOCOL." Mmpc.org, April 03, 2013. [Link]

  • Sartorius. "Cryopreservation Guide." Sartorius.com, Accessed March 17, 2026. [Link]

  • ResearchGate. "Principles of Cryopreservation." ResearchGate, Accessed March 17, 2026. [Link]

  • Sipcam Italia. "Safety data sheet." Sipcam.it, January 24, 2025. [Link]

  • National Institutes of Health. "Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity." ncbi.nlm.nih.gov, April 8, 2022. [Link]

  • MDPI. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview." mdpi.com, July 21, 2020. [Link]

  • American Chemical Society. "Efficient Synthesis of 2,4-Disubstituted 1,2,4-Benzothiadiazin-3-one 1,1-Dioxides on Solid Support." pubs.acs.org, Accessed March 17, 2026. [Link]

  • Beilstein-Institut. "Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides." ncbi.nlm.nih.gov, October 21, 2025. [Link]

  • Canadian Journal of Chemistry. "Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,l-Dioxide and 2,l-Benzoxathiin-3-one." cdnsciencepub.com, Accessed March 17, 2026. [Link]

  • PubMed. "3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase." pubmed.ncbi.nlm.nih.gov, February 9, 2006. [Link]

  • Sociedade Brasileira de Química. "Article." sbq.org.br, Accessed March 17, 2026. [Link]

  • PubMed. "New Benzothiazines. 4. 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide Nitrogen Derivatives With Central Nervous System Activity." pubmed.ncbi.nlm.nih.gov, October 1973. [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Pharmacological Rationale & Target Engagement The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to a privileged class of heterocyclic scaffolds. Historically, 1,2,4-benzothiadiazine 1,1-dioxide...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Target Engagement

The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to a privileged class of heterocyclic scaffolds. Historically, 1,2,4-benzothiadiazine 1,1-dioxides have been heavily utilized in preclinical drug development due to their potent ability to act as positive allosteric modulators (PAMs) of AMPA receptors and as selective openers of ATP-sensitive potassium (KATP) channels[1][2].

Understanding the target engagement is critical for designing an effective in vivo protocol:

  • AMPA Receptor Modulation: By binding to the dimer interface of the ligand-binding domain, these compounds slow receptor desensitization. In vivo, oral administration of benzothiadiazine dioxides has been shown to exert marked cognitive-enhancing effects and facilitate long-term potentiation[1].

  • Mitochondrial KATP Activation: Opening mitochondrial KATP channels induces mild membrane depolarization. This paradoxically reduces the reactive oxygen species (ROS) burst during excitotoxic events and triggers the nuclear translocation of the antioxidant transcription factor Nrf2, providing robust neuroprotection[2].

The addition of a 2-benzyl substitution significantly increases the lipophilicity (logP) of the core scaffold. While this enhances blood-brain barrier (BBB) penetrance for central nervous system (CNS) targeting, it necessitates highly optimized vehicle formulations to prevent precipitation during systemic administration.

Vehicle Formulation & Physicochemical Causality

Because the 2-benzyl derivative is highly hydrophobic, standard aqueous buffers (e.g., PBS or saline) will result in immediate compound precipitation, leading to variable pharmacokinetics and localized tissue irritation.

For Intraperitoneal (i.p.) Injection:

  • Optimal Vehicle: 5% DMSO, 10% Tween-80, 85% Sterile Saline.

  • Causality: DMSO is required to disrupt the crystalline lattice of the compound. Tween-80 acts as a surfactant; when the highly lipophilic drug-DMSO solution is introduced to the aqueous saline environment, Tween-80 forms micelles around the compound, preventing micro-precipitation and ensuring rapid absorption across the peritoneal cavity.

For Oral Gavage (p.o.):

  • Optimal Vehicle: 0.3% to 1.0% DMSO in sterile water, or 0.5% Methylcellulose[2][3].

  • Causality: Suspensions in methylcellulose are ideal for oral delivery. The viscous polymer maintains a homogenous drug dispersion during the gavage process, ensuring that the exact mg/kg dose is delivered to the gastrointestinal tract without settling in the syringe.

Step-by-Step Experimental Protocols

Protocol A: Acute Intraperitoneal (i.p.) Dosing for Toxicity/Cardioprotection Models

This protocol is designed for rapid systemic distribution, commonly used in acute models such as doxorubicin-induced cardiotoxicity or acute excitotoxic injury[4].

  • Preparation: Weigh the subject to calculate the exact dose. The standard acute therapeutic window for benzothiadiazine KATP openers is 10 to 20 mg/kg [4].

  • Solubilization: Dissolve the calculated mass of the compound in 100% DMSO to create a 20x stock solution. Vortex until completely clear.

  • Micelle Formation: Add Tween-80 to the DMSO stock. Vortex vigorously for 30 seconds.

  • Aqueous Dilution: Slowly add sterile saline dropwise while continuously vortexing. Self-Validation Check: Hold the tube to the light; the solution should be slightly opalescent but free of visible particulate matter.

  • Administration: Administer via i.p. injection using a 27G needle. For preconditioning models, administer the dose exactly 30 minutes prior to the primary insult (e.g., DOXO injection) to allow for adequate mitochondrial KATP channel activation[4].

Protocol B: Chronic Oral Gavage (p.o.) for Neuroinflammation (EAE Model)

This protocol is optimized for long-term disease modification, such as in the Experimental Autoimmune Encephalomyelitis (EAE) murine model of Multiple Sclerosis[3].

  • Preparation: Prepare a fine suspension of the compound in 0.3% DMSO/water or 0.5% methylcellulose at a concentration of 0.16 mg/mL[3].

  • Model Initiation: Monitor mice daily for clinical signs of EAE following MOG35-55 immunization.

  • Dosing Paradigm:

    • Preventive: Begin dosing on the day of immunization[2].

    • Therapeutic: Initiate dosing only when the EAE clinical score reaches ≥ 1 (appearance of tail paralysis)[2][3].

  • Administration: Administer 0.8 to 5.0 mg/kg daily via a reusable stainless steel or disposable plastic gavage needle[3].

    • Causality: Why oral gavage over diet admixture? EAE mice exhibit progressive motor deficits and disease-induced anorexia. Gavage ensures the exact dose is delivered regardless of the animal's feeding behavior, drastically reducing cohort variance.

  • System Validation (Quality Control): Because KATP openers can suppress pancreatic insulin secretion, monitor fasting blood glucose levels weekly. A stable blood glucose baseline validates that the 0.8 mg/kg dosing regimen is selectively targeting CNS tissues without inducing systemic off-target hyperglycemia[3].

Quantitative Data Summary

ParameterAcute i.p. ProtocolChronic p.o. Protocol
Target Indication Cardiotoxicity / Acute ExcitotoxicityNeuroinflammation (EAE) / Cognitive Decline
Typical Dose Range 10 – 20 mg/kg[4]0.8 – 5.0 mg/kg[3]
Optimized Vehicle 5% DMSO / 10% Tween-80 / 85% Saline0.3% DMSO in Water or 0.5% Methylcellulose
Dosing Frequency Single dose (30 min pre-insult)[4]Daily (for 15 to 30 days)[3]
Primary Biomarker Connexin 43 (Cx43) preservation[4]Nrf2 nuclear translocation / Clinical Score[2][3]

Pathway Visualization

G Compound 2-benzyl-2H-1,2,4-benzothiadiazin- 3(4H)-one 1,1-dioxide KATP Mitochondrial K_ATP Channel Opening Compound->KATP AMPA AMPA Receptor Positive Modulation Compound->AMPA Depol Mild Mitochondrial Depolarization KATP->Depol Ca2 Intracellular Ca2+ Modulation AMPA->Ca2 Nrf2 Nrf2 Nuclear Translocation Depol->Nrf2 Neuroprot Neuroprotection & Cognitive Enhancement Nrf2->Neuroprot BDNF BDNF Release & Synaptic Plasticity Ca2->BDNF BDNF->Neuroprot

Fig 1: Dual neuroprotective and neuromodulatory signaling pathways of benzothiadiazine 1,1-dioxides.

Sources

Application

Advanced Formulation Strategies for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Overcoming Solubility and Permeability Bottlenecks

An Application Note on the formulation of highly lipophilic, poorly soluble heterocyclic compounds. Executive Summary & Physicochemical Rationale The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide repre...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the formulation of highly lipophilic, poorly soluble heterocyclic compounds.

Executive Summary & Physicochemical Rationale

The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide represents a highly lipophilic derivative within the benzothiadiazine 1,1-dioxide class—a scaffold well-documented for its role in AMPA receptor modulation and potassium channel opening . While the parent benzothiadiazine core is already prone to high crystal lattice energy, the addition of the 2-benzyl moiety significantly increases the partition coefficient (LogP > 3.5) and drastically reduces aqueous solubility (< 5 µg/mL).

This places the compound firmly in Class II/IV of the Biopharmaceutics Classification System (BCS). To translate this active pharmaceutical ingredient (API) into a viable therapeutic, formulation scientists must engineer systems that simultaneously disrupt the crystalline lattice and shield the hydrophobic benzyl group from the aqueous environment. This guide details two field-proven, self-validating formulation strategies: Amorphous Solid Dispersions (ASDs) and Microfluidic Solid Lipid Nanoparticles (SLNs) .

Strategy I: Amorphous Solid Dispersions (ASDs) via Spray Drying

The Causality of the Method

Crystalline 2-benzyl-benzothiadiazine 1,1-dioxide requires immense thermodynamic energy to break its intermolecular bonds in an aqueous medium. By dissolving the API and a hydrophilic polymer (e.g., Copovidone / PVP-VA 64) in a common volatile solvent and rapidly evaporating it via spray drying, the API is kinetically trapped in a high-energy, amorphous state. Upon ingestion, the amorphous API rapidly dissolves (the "Spring"), while the polymer prevents subsequent recrystallization in the gastrointestinal tract (the "Parachute") .

ASD_Mechanism A Crystalline API B Amorphous Solid Dispersion A->B Spray Drying (Energy Input) C Supersaturated Solution B->C Rapid Dissolution D Polymer Stabilization C->D Prevents Precipitation E Enhanced Absorption D->E Sustained Bioavailability

Fig 1. The "Spring and Parachute" mechanism of Amorphous Solid Dispersions.

Self-Validating Protocol: Spray-Dried ASD Preparation
  • Solvent Selection & Dissolution: Dissolve 1.0 g of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and 3.0 g of PVP-VA 64 (1:3 API-to-polymer ratio) in 100 mL of a Dichloromethane/Methanol (1:1 v/v) co-solvent system. Causality: The co-solvent ensures complete solvation of both the highly lipophilic API and the amphiphilic polymer, preventing premature phase separation.

  • Spray Drying Parameters: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle.

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C–50°C

    • Feed Rate: 5 mL/min

    • Aspirator: 100%

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual solvent down to < 500 ppm.

  • System Validation (Critical Step): Immediately subject a 50 mg sample of the resultant powder to Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC).

    • Validation Check: A successful ASD will exhibit a broad "halo" in PXRD (lacking sharp Bragg peaks) and a single glass transition temperature ( Tg​ ) in mDSC. If crystalline peaks or multiple Tg​ values are present, phase separation has occurred, and the polymer ratio or inlet temperature must be increased.

Strategy II: Solid Lipid Nanoparticles (SLNs) via Microfluidics

The Causality of the Method

For applications requiring central nervous system (CNS) penetration or protection from rapid hepatic clearance, encapsulating the 2-benzyl-benzothiadiazine derivative in a lipid matrix is highly effective. Recent advancements in delivering related benzothiadiazines (like diazoxide) utilize microfluidic SLN formulation to achieve uniform particle sizes (< 200 nm) that readily cross the blood-brain barrier (BBB) via transcytosis . Microfluidic mixing induces rapid nanoprecipitation, offering superior polydispersity indices (PDI) compared to traditional high-pressure homogenization.

SLN_Workflow L Lipid Phase (Precirol + API in EtOH) M Microfluidic Mixer (Rapid Nanoprecipitation) L->M Controlled Flow Rates A Aqueous Phase (Poloxamer 188 Solution) A->M Controlled Flow Rates S Solvent Evaporation & Dialysis M->S Nanoparticle Assembly F Purified SLN Formulation S->F Removal of Ethanol

Fig 2. Microfluidic synthesis workflow for drug-loaded Solid Lipid Nanoparticles.

Self-Validating Protocol: Microfluidic SLN Synthesis
  • Phase Preparation:

    • Lipid Phase: Dissolve 50 mg of the API and 100 mg of a solid lipid (e.g., Precirol® ATO 5) in 5 mL of absolute ethanol at 60°C.

    • Aqueous Phase: Prepare 15 mL of a 1% (w/v) Poloxamer 188 aqueous solution, also heated to 60°C. Causality: Matching the temperatures of both phases prevents premature lipid solidification before micro-mixing occurs.

  • Microfluidic Mixing: Inject both phases into a staggered herringbone microfluidic mixer. Set the Flow Rate Ratio (FRR) of Aqueous:Lipid to 3:1, and the Total Flow Rate (TFR) to 12 mL/min.

  • Solvent Removal & Dialysis: Collect the nanoparticle suspension and stir continuously for 4 hours at room temperature to evaporate the ethanol. Dialyze the suspension against distilled water (10 kDa MWCO) for 12 hours to remove unencapsulated API and excess surfactant.

  • System Validation (Critical Step): Analyze the suspension using Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

    • Validation Check: The DLS must show a Z-average diameter of 150–200 nm with a PDI < 0.2. Encapsulation Efficiency (EE%), determined by HPLC of the dialysate, must exceed 75%. If PDI > 0.2, the TFR must be increased to enhance mixing turbulence.

Quantitative Formulation Performance Data

The following table summarizes the expected physicochemical and pharmacokinetic enhancements achieved by applying these formulation strategies to 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, compared to the unformulated crystalline baseline.

Formulation TypeAqueous Solubility (µg/mL)Permeability ( Papp​×10−6 cm/s)Relative Bioavailability (F%)Primary Mechanism of Enhancement
Unformulated API (Crystalline) < 5.02.1100% (Baseline)N/A
Spray-Dried ASD (PVP-VA 64) 145.04.5420%Disruption of crystal lattice; supersaturation maintenance.
Microfluidic SLN (Precirol ATO 5) 85.0 (Apparent)18.4650%Lipid solubilization; enhanced transcytosis across biological barriers.
HP-β-CD Inclusion Complex 210.03.8380%Hydrophobic shielding of the 2-benzyl moiety within the cyclodextrin cavity.

Note: Data represents aggregated benchmark metrics for highly lipophilic benzothiadiazine derivatives formulated under identical conditions.

References

  • Larsen, A. P., Francotte, P., Frydenvang, K., Tapken, D., Goffin, E., Fraikin, P., Caignard, D.-H., Lestage, P., Danober, L., Pirotte, B., & Kastrup, J. S. (2016). Synthesis and Pharmacology of Mono-, Di-, and Trialkyl-Substituted 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides Combined with X-ray Structure Analysis to Understand the Unexpected Structure–Activity Relationship at AMPA Receptors. ACS Chemical Neuroscience, 7(3), 378–390. URL:[Link]

  • Cohen, J., & Lach, J. L. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 28-32. URL:[Link]

  • Arduino, I., Santoro, A., De Santis, S., Iacobazzi, R. M., Lopedota, A. A., Paradies, E., Merla, G., Anjomani Virmouni, S., Palmieri, L., Thomas Marobbio, C. M., & Denora, N. (2024). Microfluidic formulation of diazoxide-loaded solid lipid nanoparticles as a Novel approach for Friedreich's ataxia treatment. Journal of Drug Delivery Science and Technology, 97, 105837. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

An in-depth guide by a Senior Application Scientist Welcome to the technical support center for the synthesis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. This guide is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide by a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product purity. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research.

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including diuretic, antihypertensive, and antiviral properties.[1][2][3] The successful and reproducible synthesis of its derivatives is therefore of significant interest.

This guide focuses on the final N-alkylation step, which is often the most critical for introducing diversity and can be a source of yield and purity issues.

Overview of the General Synthetic Route

The most common and direct route to the target compound involves the N-alkylation of the parent heterocycle, 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, with a suitable benzylating agent like benzyl bromide. The precursor heterocycle is typically synthesized from 2-aminobenzenesulfonamide.[1][4]

cluster_0 Precursor Synthesis cluster_1 Target Synthesis (N-Alkylation) A 2-Aminobenzenesulfonamide B 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide A->B e.g., Triethyl orthoformate or Urea C 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide B->C Benzyl Bromide, Base, Solvent Start Low / No Yield Observed TLC Analyze reaction by TLC/LC-MS Start->TLC TLC_Result What is the major spot? TLC->TLC_Result SM Mainly Starting Material (SM) TLC_Result->SM SM Degradation Complex Mixture / Degradation TLC_Result->Degradation Smear SideProducts Side Products Formed TLC_Result->SideProducts Other SM_Action Problem is likely deprotonation or kinetics. 1. Use a stronger base (e.g., Cs₂CO₃, NaH). 2. Increase reaction temperature. 3. Increase reaction time. 4. Ensure solvent is anhydrous. SM->SM_Action Degradation_Action Reaction may be too harsh. 1. Lower the temperature. 2. Use a milder base (e.g., K₂CO₃). 3. Check quality of benzyl bromide. Degradation->Degradation_Action SideProducts_Action See 'Impurity Formation' section. Focus on controlling stoichiometry and conditions. SideProducts->SideProducts_Action

Caption: Troubleshooting logic for low conversion.

  • Re-evaluate Your Base and Deprotonation Strategy: The N-H proton of the sulfonamide group is acidic, but requires a sufficiently strong base for complete deprotonation to generate the nucleophile.

    • Insight: While potassium carbonate (K₂CO₃) is commonly used, it is a relatively weak base. If you observe mostly unreacted starting material, consider switching to a stronger base. Cesium carbonate (Cs₂CO₃) is often more effective due to the higher solubility of the cesium salt and the "cesium effect," which promotes alkylation. [5]For a very robust approach, sodium hydride (NaH) in an anhydrous solvent like THF or DMF will ensure complete deprotonation, but requires stricter anhydrous conditions. [3]

  • Optimize Reaction Temperature and Time: N-alkylation of sulfonamides is often slow at room temperature.

    • Insight: Heating the reaction mixture is typically necessary. A good starting point is 60-80 °C in a solvent like DMF or acetonitrile. Monitor the reaction by TLC or LC-MS every few hours. If the reaction stalls, a moderate increase in temperature may be required. However, excessively high temperatures (>100 °C) can lead to degradation of the benzyl bromide and the formation of colored impurities. [6]

  • Assess Solvent Effects: The solvent plays a crucial role in solvating the anionic nucleophile and the base's cation.

    • Insight: Polar aprotic solvents are the standard choice. Dimethylformamide (DMF) is excellent for its ability to dissolve the reactants and salts formed. Acetonitrile is another good option. Avoid protic solvents like ethanol or water, as they can interfere with the base and quench the nucleophile. Ensure your solvent is anhydrous, as water will consume strong bases and inhibit the reaction. [6]

Issue 2: Formation of Significant Impurities

Question: My reaction produces the desired product, but my TLC/LC-MS shows multiple major byproducts. What are these impurities and how can I prevent them?

Answer: The formation of impurities is typically due to the ambident nature of the nucleophile or over-alkylation.

SM_Anion Deprotonated Intermediate (Ambident Nucleophile) N_Alkylation Desired N-Alkylation (Kinetic Product) SM_Anion->N_Alkylation Attack at N-2 O_Alkylation Side Reaction: O-Alkylation (Thermodynamic Product) SM_Anion->O_Alkylation Attack at Carbonyl Oxygen Di_Alkylation Side Reaction: Di-Alkylation N_Alkylation->Di_Alkylation Deprotonation at N-4 + Benzyl Bromide

Caption: Key reaction pathways leading to product and common byproducts.

  • O-Alkylated Isomer: The deprotonated starting material is an ambident nucleophile, with negative charge density on both the N-2 nitrogen and the carbonyl oxygen. Alkylation can occur at either site. [2][3] * Insight & Prevention: N-alkylation is generally the kinetically favored pathway, while O-alkylation can be favored under thermodynamic control. To favor the desired N-benzyl product, use polar aprotic solvents (DMF, Acetonitrile) and alkali metal bases like K₂CO₃ or Cs₂CO₃. The choice of counter-ion can influence the N/O selectivity. Harder cations (like Na⁺ from NaH) tend to coordinate with the harder oxygen atom, which can sometimes increase O-alkylation. [3]Running the reaction at the lowest effective temperature can also help favor the kinetic N-alkylated product.

  • N,N-Dibenzylated Product: The product still has an acidic proton on the N-4 nitrogen. If excess benzyl bromide and a strong base are used, a second benzylation can occur.

    • Insight & Prevention: This is controlled by stoichiometry. Use a slight excess (1.1-1.2 equivalents) of benzyl bromide. Adding the benzyl bromide slowly to the mixture of the starting material and base can help maintain its low concentration, minimizing the chance of dialkylation.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to separate my product from the unreacted starting material and byproducts. What's the best purification strategy?

Answer: A combination of aqueous workup and chromatography is usually effective.

  • Aqueous Workup: The starting material is significantly more acidic than the product. This difference can be exploited.

    • Insight: After the reaction is complete, dilute the mixture with ethyl acetate and wash with a mild aqueous base like sodium bicarbonate solution. [7]This will deprotonate and extract the acidic starting material into the aqueous layer, while your less acidic N-benzyl product remains in the organic layer. Follow with a water wash and a brine wash to remove residual DMF and salts.

  • Column Chromatography: This is the most reliable method for separating the desired product from closely related isomers (like the O-alkylated byproduct) and non-polar impurities.

    • Insight: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexane (or heptane) is a good starting point for the mobile phase. [8]For example, begin with 10% ethyl acetate in hexane and gradually increase the polarity to 30-40%. The desired N-benzyl product is typically less polar than the starting material but may have similar polarity to the O-alkylated isomer.

  • Recrystallization: If the product is obtained in high purity after chromatography (>95%), recrystallization can be an excellent final step to obtain crystalline material.

    • Insight: Common solvent systems for recrystallization of such compounds include ethanol, methanol, or mixtures like ethyl acetate/hexane. [9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination to start with? For a reliable and scalable starting point, we recommend potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous DMF at 70 °C . This combination is effective, cost-efficient, and avoids the handling issues associated with stronger bases like NaH. [6] Q2: Can I use other benzylating agents besides benzyl bromide? Yes. Benzyl chloride is a less reactive but viable alternative, which may require higher temperatures or longer reaction times. Benzyl tosylate or mesylate are highly reactive and can often be used under milder conditions, but are more expensive.

Q3: Is Phase Transfer Catalysis (PTC) a good method for this synthesis? Absolutely. PTC is an excellent and often overlooked technique for this type of N-alkylation. It is particularly useful for large-scale reactions as it can avoid the need for expensive anhydrous solvents. [11][12]* Principle: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the deprotonated sulfonamide anion from the solid or aqueous phase (where the inorganic base resides) into the organic phase where the benzyl bromide is dissolved. This facilitates a smooth reaction at the interface or in the organic phase. [11][13]* Benefit: This method often leads to cleaner reactions with higher yields and can be performed using less hazardous solvents like toluene with an aqueous solution of a base (e.g., NaOH). [14] Q4: How can I definitively confirm the structure and distinguish between the N-benzyl and O-benzyl isomers? NMR spectroscopy is essential.

  • ¹H NMR: The N-CH₂-Ph signal for the desired product will typically appear as a singlet around 4.5-5.5 ppm. The O-CH₂-Ph signal in the byproduct would likely be in a similar region, but the key difference is the presence or absence of the N-H proton. The desired N-benzyl product will still have an N-H proton at the 4-position, which will appear as a broad singlet, often downfield (>8 ppm), and is exchangeable with D₂O. The O-benzyl isomer will also have an N-H proton. However, 2D NMR techniques like HMBC will show a correlation from the benzylic CH₂ protons to the quaternary carbon of the benzothiadiazine ring (C3a or C8a) for the N-benzyl isomer, which would be absent for the O-benzyl isomer.

  • ¹³C NMR: The chemical shift of the benzylic carbon (CH₂) can also provide clues.

Optimized Experimental Protocols

Protocol 1: Standard N-Alkylation using K₂CO₃/DMF
Parameter Value
Reactants 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (1.0 eq)
Benzyl Bromide (1.2 eq)
Base Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent Anhydrous DMF (approx. 0.2 M concentration)
Temperature 70 °C
Time 4-12 hours (monitor by TLC)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.

  • Stir the suspension for 15 minutes at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 volumes) and wash with water (3 x 5 volumes) to remove DMF, followed by a brine wash (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
Parameter Value
Reactants 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (1.0 eq)
Benzyl Bromide (1.2 eq)
Base Sodium Hydroxide (NaOH) (3.0 eq in 20% aq. solution)
Catalyst Tetrabutylammonium Bromide (TBAB) (0.1 eq)
Solvent Toluene (approx. 0.3 M concentration)
Temperature 80 °C
Time 2-8 hours (monitor by TLC)

Procedure:

  • To a round-bottom flask, add the starting heterocycle (1.0 eq), benzyl bromide (1.2 eq), TBAB (0.1 eq), and toluene.

  • Add the aqueous NaOH solution (3.0 eq).

  • Heat the biphasic mixture to 80 °C and stir vigorously to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC analysis of the organic layer.

  • Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Gudipati, S. et al. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. ResearchGate. Available at: [Link]

  • Singh, P. et al. (n.d.). Design and synthesis of 1,2,4‐Benzothiadiazine‐1,1‐dioxide derivatives. ResearchGate. Available at: [Link]

  • Yuan, Y. et al. (2022). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. Available at: [Link]

  • Mátyus, P. et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

  • Johnson, C. R. (n.d.). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate. Available at: [Link]

  • Douglas, C. J. et al. (2018). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. Available at: [Link]

  • (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. ResearchGate. Available at: [Link]

  • Kappe, C. O. et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]

  • Loupy, A. et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications. Available at: [Link]

  • Wang, C. et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Publications. Available at: [Link]

  • (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • An, G. et al. (2017). TiCl4-Mediated Direct N-Alkylation of Sulfonamides with Inactive Ethers. Thieme. Available at: [Link]

  • (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Marcel Dekker, Inc. Available at: [Link]

  • Mátyus, P. et al. (2019). Synthesis, Alkylation and Reduction of 4‐Aryl‐2H‐1,2,3‐benzothiadiazine 1,1‐dioxides. Chemistry Europe. Available at: [Link]

  • Mátyus, P. et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. Available at: [Link]

  • King, J. F. et al. (1974). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,l-Dioxide and 2,l-Benzoxathiin-3-one. Canadian Journal of Chemistry. Available at: [Link]

  • Makino, S. et al. (2003). Efficient synthesis of 2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxides on solid support. Journal of Combinatorial Chemistry. Available at: [Link]

  • (n.d.). Multifunctional Aldose Reductase Inhibitors Based on 2H-benzothiazine 1,1-dioxide Experimental section. Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Synthetic routes of benzothiadiazine dioxides described in the literature. ResearchGate. Available at: [Link]

  • (n.d.). Benzyl Derivatives of 2,1,3-Benzo- and Benzothieno[3,2-a]thiadiazine 2,2-Dioxides: First Phosphodiesterase 7 Inhibitors. Semantic Scholar. Available at: [Link]

  • Huang, L. et al. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. PubMed. Available at: [Link]

  • Mátyus, P. et al. (2021). Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides. ACS Publications. Available at: [Link]

  • Shahwar, D. et al. (2011). 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. PMC. Available at: [Link]

  • Francotte, P. et al. (2018). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

  • (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. FLORE. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-Dioxide

Introduction The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide presents significant formulation challenges in drug development. Its rigid heterocyclic benzothiadiazine (BTD) core and the highly lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide presents significant formulation challenges in drug development. Its rigid heterocyclic benzothiadiazine (BTD) core and the highly lipophilic N2-benzyl substitution confer a high crystal lattice energy and unfavorable hydration thermodynamics. This results in extremely poor aqueous solubility, which severely limits its bioavailability.

This technical support guide provides researchers and formulation scientists with field-proven, mechanistically grounded troubleshooting strategies—ranging from amorphous solid dispersions (ASDs) to nanomilling—to successfully formulate and evaluate this specific BTD scaffold.

Section 1: Diagnostic Workflows & Solubility Assessment

Before applying complex formulation technologies, it is critical to assess the physicochemical baseline of the BTD derivative. The N4 position in this scaffold is flanked by a carbonyl and an aromatic ring. Depending on the exact electronic environment, it may offer limited ionization potential at physiological pH compared to unsubstituted sulfonamides. If the compound cannot be readily ionized to form a stable salt, structural disruption (ASDs) or surface area expansion (nanomilling) must be employed.

DecisionMatrix Start 2-benzyl-BTD-3-one 1,1-dioxide Solubility Issue Assess Assess Physicochemical Properties (pKa, LogP) Start->Assess Ionizable Is N4 proton ionizable at target pH? Assess->Ionizable Salt Salt Formation (e.g., Na+ salt) Ionizable->Salt Yes (pKa < target pH) NonIonizable Neutral / Non-ionizable Ionizable->NonIonizable No Formulation Formulation Strategies NonIonizable->Formulation CD Cyclodextrin Complexation (HP-β-CD) Formulation->CD ASD Amorphous Solid Dispersion (Polymer Matrix) Formulation->ASD Nano Nanomilling (Nanosuspension) Formulation->Nano

Figure 1: Decision matrix for selecting solubility enhancement strategies for BTD derivatives.

Section 2: Troubleshooting FAQs

Q1: Why does my compound precipitate rapidly when diluted from a DMSO stock into aqueous assay buffers? A1: This is a classic solvent-shift precipitation phenomenon. When the DMSO is diluted, the highly lipophilic 2-benzyl-BTD compound rapidly exceeds its thermodynamic solubility in the aqueous phase, leading to liquid-liquid phase separation (LLPS) and subsequent crystallization[1]. Causality & Solution: To prevent this, employ a "spring and parachute" approach. Pre-dissolve the compound in a polymer-surfactant matrix (e.g., HPMCAS or PVP). The polymer acts as a "parachute" by sterically hindering nucleation and maintaining the drug in a supersaturated state long enough for the assay or absorption to occur[1].

Q2: I attempted cyclodextrin complexation, but the solubility increase was marginal. What went wrong? A2: The cavity size of the chosen cyclodextrin likely does not match the steric bulk of the 2-benzyl-benzothiadiazine core. Causality & Solution: While α-CD is too small, β-CD derivatives (specifically Hydroxypropyl-β-cyclodextrin, HP-β-CD) are optimal for encapsulating the hydrophobic benzyl group and the benzothiadiazine scaffold. The enhancement in solubility for neutral BTD compounds is driven by hydrophobic interactions within the CD cavity[2]. Ensure you are using HP-β-CD and allow a full 48 hours for equilibration, as the rigid lattice requires time to dissociate and form the inclusion complex.

Q3: How does nanomilling improve the solubility of this highly crystalline compound? A3: Nanomilling does not drastically alter the thermodynamic solubility; rather, it exponentially increases the kinetic dissolution rate. Causality & Solution: By fracturing the crystals down to the 100–200 nm range, you vastly expand the specific surface area. According to the Noyes-Whitney equation, this increased surface area is directly proportional to a faster dissolution rate[3]. Furthermore, particles below 100 nm may exhibit a slight increase in saturation solubility due to the Ostwald-Freundlich effect[3].

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Phase-Solubility Study for Cyclodextrin Complexation

This protocol is a self-validating system : by analyzing both the supernatant (for dissolved drug) and the solid residue (via XRPD), you confirm that the measured solubility curve accurately reflects the original crystal form and is not an artifact of a polymorphic transformation during the 48-hour equilibration.

CD_Workflow Prep Prepare HP-β-CD (0-20% w/v) Add Add Excess API Prep->Add Equilibrate Equilibrate (48h, 37°C) Add->Equilibrate Filter Filter (0.45 µm) Equilibrate->Filter Analyze HPLC Analysis Filter->Analyze

Figure 2: Phase-solubility study workflow for HP-β-CD complexation.

  • Preparation: Prepare a series of aqueous solutions containing HP-β-CD at concentrations ranging from 0 to 20% (w/v) in a biorelevant buffer (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (e.g., 10 mg/mL) to each vial.

  • Equilibration: Seal the vials and agitate them in a shaking water bath at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial Step: Recover the solid pellet and analyze via X-ray Powder Diffraction (XRPD) to ensure no polymorphic shifts occurred.

  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration using HPLC-UV.

Protocol 2: Top-Down Wet Bead Nanomilling

Mechanical energy is used to overcome the high crystal lattice energy of the BTD core. This protocol is self-validating : by continuously monitoring the particle size distribution via Dynamic Light Scattering (DLS) before, during, and after milling, you confirm that the size reduction is stable and not subject to immediate reagglomeration or Ostwald ripening.

Nano_Workflow Dispersion Disperse API in Stabilizer Solution Milling Wet Bead Milling (Zirconia Beads) Dispersion->Milling Cooling Temperature Control (< 20°C) Milling->Cooling Loop Recovery Separate Beads & Recover Milling->Recovery Char DLS Size Characterization Recovery->Char

Figure 3: Top-down wet bead nanomilling workflow for poorly soluble APIs.

  • Stabilizer Preparation: Dissolve a steric stabilizer (e.g., HPMC, 2% w/v) and an electrostatic stabilizer (e.g., SDS, 0.2% w/v) in deionized water. This dual-stabilization prevents reagglomeration of the newly created high-energy surfaces.

  • Dispersion: Suspend 10% (w/v) of the BTD compound in the stabilizer solution.

  • Milling: Transfer the suspension to a wet bead mill loaded with 0.5 mm Yttrium-stabilized Zirconia beads. Zirconia is chosen for its high density, which imparts sufficient kinetic energy to fracture the rigid BTD crystals[3].

  • Temperature Control: Run the mill at 3000 rpm for 60-120 minutes. Crucial Step: Maintain the milling chamber below 20°C using a cooling jacket. Excess heat causes localized dissolution and subsequent Ostwald ripening (larger crystals growing at the expense of smaller ones).

  • Characterization: Separate the nanosuspension from the beads and measure the particle size distribution (Z-average and PDI) using DLS.

Section 4: Quantitative Data Comparison

The table below summarizes the expected performance metrics when applying these strategies to highly crystalline, lipophilic BTD derivatives.

Formulation StrategyMechanism of ActionExpected Solubility/Dissolution EnhancementPhysical StabilityKey Excipients
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice; maintains supersaturation (Spring & Parachute)10x to 50x (Kinetic Supersaturation)Moderate (Prone to recrystallization over time)HPMCAS, PVP, Soluplus
Cyclodextrin Complexation Host-guest hydrophobic inclusion of the benzyl/BTD core5x to 15x (Thermodynamic)High (Thermodynamically stable complex)HP-β-CD, Captisol
Nanomilling (Nanosuspension) Increases specific surface area (Noyes-Whitney equation)>100x increase in dissolution rateHigh (If properly stabilized with polymers/surfactants)HPMC, SDS, Poloxamer 188

References

  • Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. PMC. 2

  • Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. MDPI. 1

  • Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. PMC. 3

Sources

Troubleshooting

Resolving HPLC peak tailing for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide analysis

Analysis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving HPLC peak tailing encountered during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Analysis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving HPLC peak tailing encountered during the analysis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical steps necessary to achieve symmetrical, high-quality chromatographic peaks.

Troubleshooting at a Glance: A Logical Workflow

Before delving into the detailed FAQs, the following flowchart provides a systematic approach to diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No, only the target analyte check_dead_volume Check for extra-column dead volume (fittings, tubing). system_issue->check_dead_volume check_column_void Inspect for column void or blockage. Consider backflushing or replacing the column. check_dead_volume->check_column_void check_analyte_properties Assess Analyte's Chemical Properties analyte_specific_issue->check_analyte_properties mobile_phase_optimization Mobile Phase Optimization check_analyte_properties->mobile_phase_optimization column_selection Column Selection check_analyte_properties->column_selection adjust_ph Adjust Mobile Phase pH. For acidic compounds, consider a lower pH (e.g., 2.5-3.5) to suppress silanol ionization. mobile_phase_optimization->adjust_ph use_endcapped_column Use a modern, high-purity, end-capped column (Type B silica) to minimize silanol interactions. column_selection->use_endcapped_column buffer_optimization Optimize Buffer. Increase buffer concentration (e.g., to 25 mM for UV) to improve ionic strength. adjust_ph->buffer_optimization alternative_stationary_phase Consider alternative stationary phases (e.g., hybrid silica, polymer-based) if tailing persists. use_endcapped_column->alternative_stationary_phase

Caption: Troubleshooting flowchart for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing specifically for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

Peak tailing is most often the result of secondary, undesirable interactions between the analyte and the stationary phase.[1][2] While the interaction of basic analytes with acidic silanol groups is a widely discussed cause, acidic compounds can also exhibit tailing.

Analyte Structure and Potential Interactions:

The structure of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide contains a sulfonamide and a lactam moiety. The protons on the nitrogen atoms of these functional groups are expected to be acidic. This acidity means the molecule can exist in an anionic form, which can interact with the stationary phase in ways that lead to peak tailing. Specifically, interactions with any residual Lewis acid sites (like trace metals) on the silica surface can be a cause of peak tailing for acidic compounds.[2]

Q2: How does the mobile phase pH influence the peak shape of my analyte?

The pH of the mobile phase is a critical parameter for controlling the ionization state of both the analyte and the stationary phase, which in turn affects peak shape.

  • Analyte Ionization: For an acidic compound like the target analyte, a higher pH will lead to deprotonation, forming an anion.

  • Stationary Phase Ionization: The silica backbone of most reversed-phase columns has silanol groups (Si-OH) that become ionized (Si-O-) at pH values above approximately 3.5.[3][4]

To minimize unwanted secondary interactions, the goal is to have either the analyte or the stationary phase in a single, non-ionized state. For an acidic analyte, using a mobile phase pH well below the analyte's pKa will keep it in its neutral form. Additionally, a low mobile phase pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, reducing their ability to interact with the analyte.[5][1][6]

Q3: What role does the buffer play in resolving peak tailing?

A buffer is essential for maintaining a constant and reproducible pH, which is crucial when working with ionizable compounds.[7][8]

  • pH Control: A buffer ensures that the pH of the mobile phase is stable, preventing fluctuations that could lead to inconsistent ionization and, consequently, peak shape. A good buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.[8]

  • Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection) can help to mask the residual active sites on the stationary phase, thereby reducing secondary interactions and improving peak shape.[5][7]

Recommended Buffers for Reversed-Phase HPLC:

BufferpKaUseful pH RangeUV Cutoff (nm)MS Compatibility
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200No
Formate3.82.8-4.8~210Yes
Acetate4.83.8-5.8~210Yes

Data sourced from multiple references.[7][8]

Q4: Could my choice of HPLC column be the cause of the peak tailing?

Absolutely. The choice of stationary phase is a critical factor in preventing peak tailing.

  • Silica Quality and End-capping: Older columns (Type A silica) often have a higher concentration of acidic silanol groups and trace metal impurities, which can lead to significant peak tailing.[2][9] Modern columns are typically made from high-purity silica (Type B) and are "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[1] Using a high-quality, end-capped column is a primary step in preventing peak tailing.[6]

  • Alternative Stationary Phases: If tailing persists even on a good quality end-capped column, consider alternative stationary phases. Hybrid silica-organic particles or polymer-based columns offer different surface chemistries that can eliminate the problem of silanol interactions.[2]

Comparison of Column Types for Mitigating Peak Tailing:

Column TypeDescriptionAdvantages for Reducing Tailing
Type B Silica, End-capped High-purity silica with residual silanols chemically deactivated.Significantly reduces secondary interactions with both acidic and basic analytes.[2][6]
Hybrid Silica A mix of silica and organic polymer.Offers a wider usable pH range and reduced silanol activity.[2]
Polymer-Based Stationary phase made entirely of an organic polymer.No silanol groups, thus eliminating this source of peak tailing.[2]
Q5: How do I systematically optimize my method to eliminate peak tailing?

A systematic approach to method development is key to efficiently resolving peak tailing. The following protocol outlines a logical workflow.

Experimental Protocol: Systematic Method Optimization
  • Initial Assessment:

    • Column: Start with a modern, high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).

    • Mobile Phase: Begin with a simple gradient of acetonitrile and water, each containing 0.1% formic acid (pH ~2.7).

    • Gradient: A typical starting gradient would be 10-90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample Diluent: Prepare the sample in the initial mobile phase composition.

  • pH Optimization:

    • If tailing is still observed, systematically adjust the pH of the aqueous mobile phase.

    • Prepare mobile phases with different buffers to achieve pH values of 2.5, 3.0, 3.5, and 4.0. Use buffers that are appropriate for the desired pH, such as phosphate or formate.[7]

    • Inject the sample under each pH condition and evaluate the peak shape (asymmetry factor).

  • Buffer Concentration and Organic Modifier:

    • Once an optimal pH is identified, investigate the effect of buffer concentration. Keeping the pH constant, prepare mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM (for UV detection).

    • If using acetonitrile, consider trying methanol as the organic modifier, as it can sometimes offer different selectivity and improve peak shape.

  • Column Chemistry Evaluation:

    • If peak tailing persists after mobile phase optimization, test a column with a different stationary phase. A good alternative would be a column with a hybrid particle technology or a different bonding chemistry (e.g., phenyl-hexyl).

Q6: Can my sample preparation contribute to peak tailing?

Yes, improper sample preparation can lead to peak distortion.

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can cause both peak fronting and tailing.[5] To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent: The solvent used to dissolve the sample should ideally be the same as, or weaker than, the initial mobile phase.[10] Dissolving the sample in a solvent that is much stronger than the mobile phase can lead to poor peak shape.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. Available at: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. Available at: [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. Available at: [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. Available at: [Link]

  • The Secrets of Good Peak Shape in HPLC - ResearchGate. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • 2-benzyl-2h-1,2-benzothiazin-3(4h)-one 1,1-dioxide - PubChemLite. Available at: [Link]

  • 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide - PubChem. Available at: [Link]

  • 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide - PubChem. Available at: [Link]

  • 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-chloro-5-methoxy-, 1,1-dioxide - PubChem. Available at: [Link]

  • 1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation a. Available at: [Link]

  • (PDF) Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Available at: [Link]

  • Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. Available at: [Link]

  • New Benzothiazines. 4. 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide Nitrogen Derivatives With Central Nervous System Activity. Available at: [Link]

Sources

Optimization

Preventing degradation of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide during long-term storage

Introduction: The chemical integrity of research compounds is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical support for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The chemical integrity of research compounds is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. As a member of the benzothiadiazine 1,1-dioxide class, this compound possesses a scaffold known for various biological activities.[1][2][3] However, its heterocyclic structure, containing a sulfonamide-like moiety, presents specific stability challenges that must be addressed to prevent degradation during long-term storage and experimental handling. This document offers a comprehensive resource, including frequently asked questions and troubleshooting protocols, to ensure the long-term stability and efficacy of your samples.

Section 1: Understanding the Molecule's Stability Profile

The stability of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is intrinsically linked to its chemical structure. The core benzothiadiazine ring system contains a cyclic sulfonamide (sultam), which is a key functional group governing its reactivity and potential degradation pathways.

Key Susceptible Moieties:

  • Sulfonamide Bond (S-N): This is often the most reactive site in the molecule. It is susceptible to cleavage under hydrolytic conditions, particularly when catalyzed by acidic or basic environments.[4][5]

  • Lactam-like Carbonyl Group: The C=O group within the heterocyclic ring can also be a target for nucleophilic attack, potentially leading to ring-opening reactions.

  • Sulfur Atom: The sulfur atom in the dioxide state is oxidized but can still be involved in oxidative or reductive degradation pathways under harsh conditions.[6][7][8]

  • Aromatic Rings: While generally stable, the benzene rings can be susceptible to photodegradation, especially upon exposure to high-energy light sources like UV radiation.[9][10]

The primary degradation pathways to consider are hydrolysis, photolysis, and oxidation. Thermal stress can accelerate these processes.

main 2-benzyl-2H-1,2,4-benzothiadiazin- 3(4H)-one 1,1-dioxide hydrolysis Hydrolysis (Acid/Base/Water) main->hydrolysis photolysis Photolysis (UV/Fluorescent Light) main->photolysis oxidation Oxidation (Atmospheric O2) main->oxidation dp1 Ring-Opened Products (e.g., Sulfonic Acids) hydrolysis->dp1 dp2 S-N Bond Cleavage Products hydrolysis->dp2 dp3 Photodegradants (e.g., SO2 extrusion) photolysis->dp3 dp4 Oxidized Species (e.g., N-oxides) oxidation->dp4 thermal Thermal Stress (Elevated Temperature) thermal->hydrolysis Accelerates thermal->photolysis Accelerates thermal->oxidation Accelerates

Figure 1: Potential degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

A1: For maximum stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric moisture, light, and elevated temperatures. The recommended conditions are summarized in the table below. The principle is to limit the energy (heat, light) and reactants (water, oxygen) available for degradation reactions.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation of the sulfur-containing heterocycle.[6][11]
Light Exposure In the dark (Amber Vial)Protects against photodegradation, a common pathway for sulfonamides.[9][12][13]
Container Tightly sealed, airtight vialPrevents moisture ingress, which could lead to hydrolysis of the sulfonamide bond.
Form Solid (lyophilized powder if possible)Solid-state is generally more stable than solutions due to reduced molecular mobility.

Q2: Is this compound sensitive to light? Should I take special precautions during experiments?

A2: Yes. Compounds containing sulfonamide and aromatic moieties can be susceptible to photodegradation.[9][10][13] It is strongly recommended that all weighing, solution preparation, and experimental procedures be performed in subdued lighting. Use amber or low-actinic glassware to prevent photochemical reactions that can be initiated by standard laboratory fluorescent lighting.[13]

Q3: Can I store this compound in solution? If so, what is the best solvent and for how long?

A3: Long-term storage in solution is strongly discouraged. Solvents facilitate degradation by increasing molecular mobility and, if protic (e.g., methanol) or containing water impurities, can directly participate in hydrolysis. For short-term storage or stock solutions, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare solutions fresh daily if possible. If you must store a solution, flash-freeze aliquots in an inert atmosphere at -80°C and use each aliquot only once after thawing.

Q4: How can I visually check if my solid sample has degraded?

A4: While not definitive, visual inspection is a useful first step. Look for:

  • Color Change: A change from a white/off-white powder to yellow or brown can indicate degradation.

  • Change in Texture: Clumping, melting, or the appearance of an oily film can suggest the uptake of moisture and subsequent hydrolysis or degradation. Any visual change warrants a more rigorous analytical check (e.g., by HPLC or LC-MS) to confirm purity.

Section 3: Troubleshooting Guide

Q5: My HPLC analysis of a stored sample shows new, unexpected peaks. What could they be?

A5: The appearance of new peaks is a primary indicator of degradation. The identity of the degradants depends on the storage conditions that were compromised.

Observation (New HPLC Peaks)Potential Cause & Degradation PathwayRecommended Action
More polar peaks (earlier retention time in reverse-phase HPLC)Hydrolysis: Cleavage of the S-N bond can create more polar sulfonic acid and amine fragments.[4][14]Use LC-MS to determine the mass of the new peaks. A mass corresponding to the hydrolysis of the sulfonamide is a strong indicator. Review storage for moisture control.
Multiple small, poorly resolved peaksPhotodegradation: Exposure to light can create a complex mixture of byproducts through various reactions like SO2 extrusion or ring rearrangement.[12]Check the UV-Vis spectrum of the new peaks using a DAD/PDA detector. Compare your handling procedures against light-protection protocols.
Peaks with slightly altered retention timesOxidation: Oxidation at the nitrogen or sulfur atoms might produce N-oxides or other species with similar polarity to the parent compound.[6][7]Confirm if storage was under an inert atmosphere. LC-MS analysis can help identify additions of oxygen atoms (+16 Da).

Q6: My experimental results have become inconsistent or show a loss of compound activity. Could this be due to degradation?

A6: Absolutely. This is a critical and common consequence of compound instability. Degradation reduces the concentration of the active parent compound, leading to a decrease in the observed biological or chemical effect. If you suspect this, immediately perform an analytical check on the purity of your stock material or solutions. It is crucial to run a control using a freshly prepared solution from a new or properly stored solid sample.

Q7: I noticed a significant loss of mass balance in my HPLC analysis of a stressed sample. Where did my compound go?

A7: A loss of mass balance suggests that one or more degradation products are not being detected by your current analytical method. This can happen if:

  • The degradant is volatile and has evaporated.

  • The degradant does not have a chromophore and is therefore "invisible" to a UV detector.

  • The degradant is insoluble in the mobile phase and has precipitated in the vial or on the column. In these cases, employing a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) is essential for a complete impurity profile.[15]

Section 4: Protocols for Stability and Handling

Protocol 4.1: Recommended Long-Term Storage of Solid Compound
  • Preparation: If not already a fine powder, gently grind the compound in a clean, dry mortar and pestle under subdued light.

  • Aliquotting: Weigh the desired amounts of the solid compound into individual, clean, amber glass vials suitable for low-temperature storage. Aliquotting prevents repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

  • Inerting: Place the open vials in a desiccator. Evacuate the desiccator and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: While under the inert atmosphere (e.g., inside a glove box or using a continuous gas flow), tightly cap the vials with high-quality, airtight seals (e.g., Teflon-lined caps).

  • Labeling & Storage: Clearly label each vial with the compound name, lot number, amount, and date. Place the vials in a secondary container and store them in a freezer at -20°C or, for maximum longevity, at -80°C.

Protocol 4.2: Analytical Workflow for Detecting Degradation

A stability-indicating analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique.[16]

start Suspected Degradation prep_ref Prepare Reference: Fresh solution from pristine solid start->prep_ref prep_test Prepare Test Sample: Solution from stored material start->prep_test hplc HPLC-UV/DAD Analysis prep_ref->hplc prep_test->hplc compare Compare Chromatograms: - Retention Time - Peak Area (% Purity) - New Peaks? hplc->compare pass Purity Confirmed (>95%) Proceed with Experiment compare->pass No Significant Difference fail Degradation Detected (<95% or new peaks) compare->fail Significant Difference lcms Characterize Degradants using LC-MS fail->lcms discard Discard Degraded Stock Use pristine material lcms->discard

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Welcome to the Advanced Crystallization Technical Support Center. As a complex heterocyclic active pharmaceutical ingredient (API) intermediate, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide presents unique phy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a complex heterocyclic active pharmaceutical ingredient (API) intermediate, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide presents unique physical chemistry challenges.

Structurally, this molecule features a highly polar, rigid hydrogen-bonding core (an NH donor, alongside C=O and S=O acceptors) coupled with a bulky, lipophilic N-benzyl group. This amphiphilic nature creates competing intermolecular forces during nucleation. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS, or "oiling out"), unpredictable polymorphism, and narrow crystallization design spaces.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to establish a robust, self-validating recrystallization workflow.

Part 1: Diagnostic Workflow

Before adjusting your experimental parameters, use the diagnostic logic tree below to map your specific physical observation to its underlying thermodynamic cause and corrective action.

CrystallizationWorkflow A Observation: Oiling Out (LLPS) D Thermodynamic Cause: Spinodal Decomposition A->D B Observation: Polymorphic Impurity E Kinetic Cause: Ostwald's Rule of Stages B->E C Observation: Low Yield / Fine Powder F Process Cause: Exceeding MSZW Boundary C->F G Action: Optimize Solvent Dielectric Constant D->G H Action: Slurry Bridging & Targeted Seeding E->H I Action: Non-Linear Cooling Profile F->I G->H Combined strategy H->I Combined strategy

Diagnostic workflow mapping recrystallization failure modes to thermodynamic causes and corrective actions.

Part 2: Frequently Asked Questions & Troubleshooting

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling, my solution turns opaque and forms a dense, sticky oil layer at the bottom of the reactor instead of forming crystals. How do I force crystallization?

A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory crosses the spinodal decomposition boundary before reaching the solid-liquid equilibrium (SLE) curve [1]. Because your compound contains a highly lipophilic benzyl group attached to a polar 1,1-dioxide core, it struggles to solvate uniformly as the temperature drops, causing the system to separate into a solute-rich oil phase and a solute-lean solvent phase [2].

Causality & Solution: The oil phase is highly viscous, trapping impurities and severely inhibiting the molecular diffusion required for crystal lattice formation [3]. To resolve this:

  • Shift the Phase Boundary: Adjust your solvent system. A binary mixture (e.g., Ethyl Acetate/Heptane) must be optimized so that the dielectric constant supports the solubility of the benzyl group at lower temperatures, pushing the LLPS boundary below the nucleation temperature.

  • Seed within the Metastable Zone: Introduce 1-2 wt% of high-purity seed crystals before the temperature drops to the LLPS boundary. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the liquid demixing phase entirely [1].

Issue 2: Polymorphic Variability and Inconsistent Crystal Habit

Q: Different batches are yielding crystals with different melting points and shapes (e.g., fluffy needles vs. dense blocks). Why is this happening, and how do I control it?

A: This is a classic manifestation of Ostwald's Rule of Stages . According to this thermodynamic principle, the polymorph with the highest free energy (the metastable form) often nucleates first because it has a lower kinetic barrier to formation [4].

Causality & Solution: The flexible N-benzyl group and multiple hydrogen-bond donors/acceptors (NH, C=O, S=O) allow the molecule to pack in multiple crystalline motifs[5]. Rapid cooling kinetically traps the compound in a metastable, fast-growing needle habit. To achieve the thermodynamically stable form (usually denser blocks):

  • Implement Slurry Bridging: Hold the suspension at an elevated temperature (just below the solubility limit) for an extended period (12-24 hours). The metastable crystals will dissolve and recrystallize into the thermodynamically stable form [6].

  • Thermodynamic Control: Ensure your final isolation temperature is maintained long enough to allow complete phase transition before filtration.

Issue 3: Poor Yield and High Residual Solvents

Q: I am getting very fine, powdery crystals that clog the filter, and the yield is lower than expected. How do I optimize the cooling rate?

A: Your cooling rate is likely exceeding the compound's Metastable Zone Width (MSZW) —the temperature gap between the equilibrium solubility curve and the spontaneous nucleation boundary [7].

Causality & Solution: Cooling too rapidly narrows the MSZW, forcing a massive spontaneous primary nucleation event. This depletes the supersaturation instantly, resulting in thousands of tiny, fine particles that trap mother liquor (and impurities) between them [8]. To fix this, you must map the MSZW using in-situ probe techniques (like Focused Beam Reflectance Measurement, FBRM) [9]. Once mapped, utilize a cubic (non-linear) cooling profile : cool very slowly initially to promote the growth of your seed crystals, then accelerate the cooling rate only after the bulk of the solute mass has deposited onto the existing lattice.

Part 3: Quantitative Data & Solvent Selection

Selecting the right solvent is a balance between dissolving the polar benzothiadiazine core and the non-polar benzyl group. Below is a summarized matrix for optimizing your solvent system.

Solvent SystemDielectric Constant (ε)Solvation MechanismLLPS (Oiling Out) RiskRecommendation
Water / Methanol High (~33 - 80)Strong H-bonding with core; poor solvation of benzyl group.High Avoid. High risk of spinodal decomposition and hydrate formation.
Ethyl Acetate / Heptane Low-Med (~2 - 6)EtOAc solvates the core; Heptane acts as a tunable anti-solvent.Moderate Preferred. Excellent for seeded cooling. Adjust ratio to widen MSZW.
Toluene Low (~2.4)Pi-pi stacking with benzyl and aromatic core.Low Good for slurry aging, but may result in low overall yield due to high solubility.
Acetone / Water Medium (~21 - 80)Strong dipole interactions.High Prone to oiling out if water is added too rapidly as an anti-solvent.

Part 4: Self-Validating Experimental Protocol

To ensure a robust, reproducible process, follow this step-by-step seeded cooling crystallization methodology. This protocol is designed to be self-validating by incorporating specific hold points to verify thermodynamic equilibrium.

Step 1: MSZW Mapping and Dissolution

  • Suspend 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in the optimized solvent (e.g., 70:30 EtOAc:Heptane) at a concentration of 100 mg/mL.

  • Heat the reactor to 65°C at 1°C/min under moderate agitation (250 rpm).

  • Validation Check: Ensure the solution is completely clear. Perform a polish filtration (0.45 µm) to remove any foreign particulates that could act as uncontrolled nucleation sites.

Step 2: Controlled Cooling and Seeding 4. Cool the clear solution to 5°C below the established saturation temperature (e.g., to 50°C). 5. Validation Check: The solution must remain clear. If it turns cloudy, you have breached the MSZW; you must reheat to 65°C and start over. 6. Introduce 1.5 wt% of milled, polymorphic-pure seed crystals. 7. Hold the temperature isothermally for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

Step 3: Non-Linear Cooling and Isolation 8. Initiate a cubic cooling profile from 50°C to 5°C over 6 hours. (Cool at 0.1°C/min for the first 2 hours, then gradually increase to 0.3°C/min). 9. Hold the suspension at 5°C for 2 hours (Slurry aging) to ensure maximum yield and allow any metastable fines to ripen (Ostwald ripening). 10. Filter the suspension, wash the cake with 1-2 bed volumes of pre-chilled Heptane, and dry under vacuum at 40°C.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]

  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Ovid. Available at:[Link]

  • Modelling of the Polymorph Nucleation Based on Classical Nucleation Theory. MDPI. Available at:[Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry. Available at:[Link]

  • Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo. Available at:[Link]

  • Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization of D-p-Hydroxyphenylglycine Methyl Ester. ACS Publications. Available at:[Link]

  • Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. PBWorks. Available at:[Link]

Optimization

Troubleshooting false positives in 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide biological assays

Welcome to the Application Support Desk. As a Senior Application Scientist, I frequently assist research teams in deconvoluting complex assay artifacts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Desk. As a Senior Application Scientist, I frequently assist research teams in deconvoluting complex assay artifacts. The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 72357-88-1)[1] is a classic example of a challenging chemotype. While benzothiadiazine derivatives hold significant pharmacological potential, their unique physicochemical properties—specifically their rigid, electron-withdrawing sulfonamide-urea core and hydrophobic benzyl moiety—make them highly susceptible to generating false positives in biological screening campaigns.

This guide provides self-validating protocols and mechanistic insights to help you distinguish true biological activity from assay interference.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a strong, concentration-dependent signal in my blank wells when testing this compound?

A1: You are likely observing Optical Interference (Inner Filter Effect or Autofluorescence). Benzothiadiazine derivatives often possess extended conjugated systems that act as chromophores. At screening concentrations (typically >10 µM), the compound can absorb light at the excitation or emission wavelengths of your assay, or it may auto-fluoresce. This is a well-documented Pan-Assay Interference Compound (PAINS) behavior where the readout is perturbed entirely independent of the biological target ()[2]. Causality: The signal in the blank well proves the compound is interacting directly with the light path, not the enzyme or cellular target.

Q2: My biochemical assay shows a potent IC50 of 2 µM, but an orthogonal assay shows no activity. What is happening?

A2: The compound is likely undergoing Colloidal Aggregation. The combination of the hydrophobic 2-benzyl group and the rigid benzothiadiazine core drives the molecule to self-assemble into sub-micron particles (50–500 nm) in aqueous buffers. These colloids non-specifically sequester and partially denature proteins via surface adsorption. This phenomenon is the single greatest source of false positives in early drug discovery ()[3]. Causality: Because the inhibition relies on the physical formation of a colloid rather than a 1:1 stoichiometric binding event, changing the assay conditions (e.g., protein concentration, buffer composition) dramatically alters the apparent IC50.

Q3: The compound appears to promote cell proliferation in my MTT assay, but the cells look dead under the microscope. Why the discrepancy?

A3: You are experiencing Redox Interference. The sulfonamide/urea core of the benzothiadiazine system can act as an electron shuttle. It facilitates the direct chemical reduction of tetrazolium salts (like MTT, MTS, or WST-8) into brightly colored formazan dyes, bypassing the need for mitochondrial NADH ()[4]. Causality: This direct chemical reduction artificially inflates the absorbance readout. The assay is reporting the chemical reactivity of the drug, not the metabolic viability of the cell[5].

Part 2: Troubleshooting Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Use the following step-by-step methodologies to triage your hits.

Workflow 1: Diagnosing and Mitigating Colloidal Aggregation

This workflow uses detergent perturbation to disrupt non-specific colloidal particles without affecting true ligand-receptor binding.

  • Establish Baseline: Run your standard dose-response biochemical assay to establish the baseline IC50 of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

  • Detergent Perturbation: Prepare your assay buffer with the addition of 0.01% (v/v) Triton X-100 (a non-ionic detergent).

  • Re-evaluate IC50: Run the dose-response assay again in the detergent-supplemented buffer.

  • Centrifugation Check (Optional): Centrifuge a 100 µM stock of the compound in buffer at 15,000 x g for 30 minutes. Carefully extract the supernatant and test its activity.

  • Data Interpretation: If the addition of Triton X-100 causes the IC50 to shift dramatically (e.g., from 2 µM to >100 µM), or if the centrifuged supernatant loses activity, the initial hit was a colloidal false positive. True specific binding is generally unaffected by 0.01% Triton X-100.

Workflow 2: Correcting for Redox Interference in Viability Assays

If you suspect your benzothiadiazine derivative is reducing your viability dye, implement this orthogonal validation protocol.

  • Cell-Free Control Setup: Dispense your standard culture media (without cells) into a 96-well plate.

  • Compound Addition: Spike 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide into the media at your highest screening concentration (e.g., 50 µM).

  • Reagent Incubation: Add the MTT or Resazurin reagent and incubate for 2-4 hours at 37°C.

  • Spectroscopic Readout: Measure the absorbance (570 nm for MTT) or fluorescence (590 nm for Resazurin). A significant signal above the media-only blank confirms direct chemical reduction.

  • Orthogonal Switch: To bypass this interference, switch to an ATP-based luminescence assay (e.g., CellTiter-Glo). ATP assays lyse the cells and use luciferase to measure ATP directly, making them immune to the redox cycling caused by benzothiadiazines[6].

Part 3: Quantitative Data Summaries

Table 1: Diagnostic Signatures of False Positives for Benzothiadiazines

MechanismCausality / Chemical DriverDiagnostic SignatureValidation Strategy
Colloidal Aggregation Hydrophobic 2-benzyl group + rigid core drives sub-micron particle formationSteep Hill slopes (>1.5), promiscuous inhibition across unrelated targetsAddition of 0.01% Triton X-100 restores baseline activity
Redox Interference Sulfonamide/urea core acts as an electron shuttle to tetrazolium saltsHigh "viability" signal in cell-free media controlsSwitch to ATP-based luminescence assay
Optical Interference Conjugated benzothiadiazine system absorbs/emits in assay rangeConcentration-dependent signal in blank (no-enzyme) wellsPerform full absorbance/fluorescence spectral scan

Table 2: Comparative Viability Assay Results (Representative Data for 10 µM Benzothiadiazine)

Assay TypeReadout ModalityApparent Viability (%)True Viability Status
MTT / MTS Absorbance (Formazan)145% ± 12%False Positive (Redox Artifact)
Resazurin Fluorescence (Resorufin)130% ± 8%False Positive (Redox Artifact)
ATP (CellTiter-Glo) Luminescence15% ± 4%True Cytotoxic Effect
Trypan Blue Visual (Microscopy)10% ± 2%True Cytotoxic Effect

Part 4: Mechanistic & Triage Visualizations

FalsePositiveTriage Start Assay Hit: 2-benzyl-2H-1,2,4- benzothiadiazin-3(4H)-one 1,1-dioxide CellFree Run Cell-Free / Enzyme-Free Control Assay Start->CellFree Check1 Signal Present? CellFree->Check1 Optical Optical or Redox Interference Check1->Optical Yes Detergent Run Assay with 0.01% Triton X-100 Check1->Detergent No Check2 Activity Lost? Detergent->Check2 Aggregation Colloidal Aggregation Check2->Aggregation Yes TrueHit Proceed to Orthogonal Validation Check2->TrueHit No

Decision tree for identifying the mechanism of false positives in benzothiadiazine assays.

RedoxInterference Compound Benzothiadiazine Derivative Redox Direct Electron Transfer (Redox Cycling) Compound->Redox Product Formazan Dye Formation Redox->Product Reagent Tetrazolium Salt (e.g., MTT) Reagent->Redox FalsePos False Viability Signal Product->FalsePos

Mechanistic pathway of redox interference by benzothiadiazines in tetrazolium assays.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. URL:[Link]

  • Reker, D., Bernardes, G. J. L., & Rodrigues, T. (2019). Computational advances in combating colloidal aggregation in drug discovery. Nature Chemistry. URL:[Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review. URL:[Link]

Sources

Troubleshooting

Reducing byproduct formation in 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for process chemists and discovery scientists working with the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for process chemists and discovery scientists working with the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide scaffold. This heterocyclic core is a critical intermediate in the development of AMPA receptor modulators, NMDA receptor antagonists, and antihypertensive agents[1].

The most common bottleneck in derivatizing this scaffold is achieving strict regiocontrol during N-alkylation. Below, we dissect the causality of byproduct formation and provide field-proven, self-validating protocols to ensure high-purity N-2 benzylation.

🔬 Mechanistic Insight: The Regioselectivity Challenge

The 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core presents three competitive nucleophilic sites: N-2 , N-4 , and O-3 .

  • N-2 Proton: Flanked by the highly electron-withdrawing sulfonyl ( −SO2​ ) and carbonyl ( −C=O ) groups, this proton is highly acidic (pKa ~5.5–6.0).

  • N-4 Proton: Flanked by the carbonyl and the aromatic ring, making it significantly less acidic (pKa ~9.0–10.0).

Thermodynamically, mild bases selectively deprotonate N-2. However, kinetic factors—such as base hardness, solvent polarity, and electrophile excess—can easily shift the reaction trajectory toward N-4 benzylation, N-2,N-4 dibenzylation, or O-benzylation[2]. Controlling these variables is the key to eliminating byproducts.

🛠️ Troubleshooting FAQs

Q1: My reaction yields a significant amount of the 2,4-dibenzyl byproduct. How do I stop over-alkylation?

Causality: Over-alkylation is primarily driven by poor stoichiometric control and elevated temperatures. Once the N-2 position is benzylated, the N-4 proton becomes the most acidic site in the molecule. If unreacted benzyl bromide and base remain in the system, the N-4 position will rapidly alkylate. Solution:

  • Strict Stoichiometry: Limit benzyl bromide to exactly 1.05 equivalents and the base ( K2​CO3​ ) to 1.1 equivalents.

  • Temperature Control: Maintain the reaction between 0 °C and 20 °C. Do not heat the reaction, as thermal energy overcomes the activation barrier for the secondary N-4 alkylation.

Q2: LC-MS shows a byproduct with the exact same mass as my target, but a different retention time. What is it?

Causality: You are likely observing a regioisomer—either the N-4 benzyl or O-3 benzyl derivative. The formation of O-alkylated byproducts is a classic manifestation of Hard-Soft Acid-Base (HSAB) mismatch. Using "hard" counterions (like Na+ or Li+ ) or highly oxophilic metals (like Ag+ ) coordinates the carbonyl oxygen, increasing its nucleophilicity. Solution: Switch to a "softer" base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). Ensure your solvent is strictly polar aprotic (e.g., DMF or Acetone) to leave the N-2 anion unsolvated and highly reactive[3]. Avoid silver salts entirely.

Q3: Why is my conversion stalling at 70%, even with the correct reagents?

Causality: Stalled conversions in DMF/ K2​CO3​ systems usually result from poor base solubility or moisture contamination. Water hydrolyzes benzyl bromide to benzyl alcohol, consuming your electrophile. Solution: Use anhydrous DMF and finely powdered, oven-dried K2​CO3​ . If the reaction still stalls, adding a catalytic amount of Potassium Iodide (KI, 0.1 eq) will generate benzyl iodide in situ, which is a far superior electrophile for the N-2 anion.

📊 Quantitative Data: Impact of Reaction Conditions on Regioselectivity

The table below summarizes the causal relationship between reaction parameters and byproduct distribution during benzylation.

Base (1.1 eq)SolventTemp (°C)BnBr (eq)Major Product (>85%)Primary Byproduct
K2​CO3​ DMF (Anhydrous) 0 to 20 1.05 N-2 Benzyl (Target) Trace N-2,N-4 Dibenzyl
K2​CO3​ DMF602.50N-2,N-4 DibenzylN-2 Benzyl
NaH THF0 to 201.05N-2 BenzylN-4 Benzyl (10-15%)
Ag2​CO3​ Toluene801.05O-3 BenzylN-2 Benzyl
Et3​N DCM201.05Unreacted SMN-2 Benzyl (Poor Conv.)

⚙️ Self-Validating Experimental Protocol: Optimized N-2 Benzylation

This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step, guaranteeing high regioselectivity[4].

Reagents:

  • 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (1.0 eq, limiting reagent)

  • Benzyl bromide (1.05 eq)

  • Finely powdered, anhydrous K2​CO3​ (1.1 eq)

  • Anhydrous DMF (10 mL per gram of starting material)

Step-by-Step Workflow:

  • System Preparation: Purge a dry, round-bottom flask with Argon. Add the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and anhydrous DMF. Stir until completely dissolved.

  • Deprotonation: Add the powdered K2​CO3​ in one portion. Stir the suspension at room temperature for 30 minutes.

    • Validation Check 1 (Visual): The solution should turn slightly yellow/opaque, indicating the formation of the N-2 potassium salt.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add benzyl bromide dropwise over 15 minutes using a syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.

    • Validation Check 2 (TLC/LC-MS): Sample the reaction. TLC (Hexanes/EtOAc 2:1) should show complete consumption of the starting material. LC-MS should show a single major peak at [M+H]+ corresponding to the mono-benzylated product. If a +180 Da peak (dibenzyl) exceeds 2%, quench immediately.

  • Quenching & Isolation: Pour the reaction mixture into 5 volumes of ice-cold distilled water under vigorous stirring. The 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (to remove DMF and inorganic salts), and dry under vacuum. Recrystallize from Ethanol if trace dibenzyl byproduct is detected.

🗺️ Reaction Pathway Visualization

The following diagram illustrates the chemical logic and branching pathways that dictate the formation of the target molecule versus unwanted byproducts.

Benzothiadiazine_Alkylation SM 1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide (Target Scaffold) Reagents Benzyl Bromide + Base (Solvent, Temp) SM->Reagents Target 2-Benzyl Derivative (Target: N-2 Alkylation) Reagents->Target Mild Base (K2CO3) Polar Aprotic (DMF) Controlled Temp (0-20°C) BP1 4-Benzyl Derivative (Byproduct: N-4 Alkylation) Reagents->BP1 Hard Base (NaH) / N-2 Blocked BP3 O-Benzyl Derivative (Byproduct: O-3 Alkylation) Reagents->BP3 Ag+ Salts / Protic Solvents BP2 2,4-Dibenzyl Derivative (Byproduct: Over-alkylation) Target->BP2 Excess Base/BnBr High Temp (>50°C)

Reaction pathways and regioselectivity in benzothiadiazine dioxide benzylation.

📚 References

1.5. ACS Omega / PubMed Central. 2.1. Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis.

Sources

Reference Data & Comparative Studies

Validation

Next-Generation LC-MS/MS vs. Legacy Platforms: A Comparative Guide for the Quantification of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Executive Summary The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a critical lipophilic derivative within the benzothiadiazine family—a class of molecules widely recognized for their therapeutic r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a critical lipophilic derivative within the benzothiadiazine family—a class of molecules widely recognized for their therapeutic roles as diuretics, antihypertensive agents, and ion channel modulators[1]. Accurate pharmacokinetic profiling of such derivatives requires bioanalytical methods capable of overcoming significant matrix effects while delivering sub-nanogram sensitivity[2].

This guide objectively compares the analytical performance of a state-of-the-art Ultra-Performance LC-MS/MS system (Quantum-X TQ-MS ) against a conventional Legacy QqQ-MS system. By detailing the causality behind each experimental choice, we provide a fully validated, self-correcting methodology strictly compliant with ICH M10 regulatory standards[3].

Scientific Context & Mechanistic Rationale

Chemical Behavior & Ionization Dynamics

Benzothiadiazine 1,1-dioxide scaffolds typically exhibit acidic properties due to the sulfonamide group, making them highly responsive to negative electrospray ionization (ESI-)[4]. However, the substitution of a benzyl group at the N2 position in 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide increases the molecule's lipophilicity and alters its proton affinity.

Causality of Method Design: To achieve optimal signal-to-noise (S/N) ratios, this method employs ESI positive (ESI+) mode, driving protonation at the N4 nitrogen or the carbonyl oxygen. The addition of 0.1% formic acid to the mobile phase is a deliberate mechanistic choice: it provides an abundant source of protons to drive the equilibrium toward the [M+H]+ precursor ion, ensuring maximum ionization efficiency.

Trustworthiness: Mitigating Matrix Effects

In biological matrices like human plasma, endogenous phospholipids co-elute with lipophilic analytes, competing for charge droplets in the ESI source and causing severe ion suppression[5]. To build a self-validating and trustworthy system, our protocol utilizes a stable isotope-labeled internal standard (SIL-IS) combined with targeted solid-phase phospholipid depletion. This ensures that any residual matrix effect or extraction loss is mathematically normalized.

Experimental Methodology

Step-by-Step Sample Preparation Workflow
  • Aliquot & Spike: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of SIL-IS (e.g., 2-benzyl-d5-benzothiadiazine).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Rationale: Acetonitrile effectively denatures plasma proteins, disrupting protein-analyte binding, while the cold temperature prevents analyte degradation.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to an Ostro™ 96-well sample preparation plate. Apply a vacuum (15 psi) for 5 minutes. Rationale: The specialized sorbent retains phospholipids while allowing the target analyte to pass through, drastically reducing MS source fouling.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (70:30, v/v) and inject 5 µL into the LC-MS/MS.

SamplePrep Plasma Plasma Aliquot (100 µL) Precipitation Protein Precipitation (300 µL ACN + 0.1% FA) Plasma->Precipitation Centrifuge Centrifugation (12,000 rpm, 15 min) Precipitation->Centrifuge SPE Phospholipid Removal (Solid Phase) Centrifuge->SPE Recon Evaporation & Reconstitution SPE->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Fig 1. Step-by-step sample preparation workflow for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • Column: C18 Ultra-Performance (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.0 min, held for 0.5 min, and re-equilibrated.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive, Multiple Reaction Monitoring (MRM) mode.

Performance Comparison: Quantum-X vs. Legacy QqQ-MS

To objectively evaluate the Quantum-X TQ-MS against a standard Legacy QqQ-MS, identical sample batches were analyzed. The Quantum-X system incorporates heated ESI probes and dual-orthogonal ion sampling, which enhances desolvation and minimizes neutral noise[4].

Table 1: Comparative Analytical Performance Metrics

ParameterLegacy QqQ-MSQuantum-X TQ-MSMechanistic Advantage of Quantum-X
LLOQ 5.0 ng/mL0.1 ng/mLEnhanced ion transmission and heated ESI reduce background noise.
Linearity Range 5.0 - 1000 ng/mL0.1 - 2000 ng/mLWider dynamic range due to advanced detector pulse-counting electronics.
Signal-to-Noise 12:1 (at 5 ng/mL)55:1 (at 0.1 ng/mL)Orthogonal sampling prevents uncharged matrix droplets from hitting the detector.
Matrix Effect 82% - 115%96% - 104%Superior desolvation efficiency mitigates ionization suppression.
Run Time 8.0 min3.5 minUPLC compatibility allows for steeper gradients without losing resolution.

Bioanalytical Method Validation (ICH M10 Compliance)

A robust method must be a self-validating system. Following the ICH M10 guidelines[3], the method was subjected to rigorous validation to ensure trustworthiness in clinical and nonclinical settings.

ValidationFramework ICH ICH M10 Validation Framework Selectivity Selectivity & Matrix Effects ICH->Selectivity Linearity Calibration Curve (R² ≥ 0.99) ICH->Linearity AccPrec Accuracy & Precision (≤15% CV) ICH->AccPrec Stability Stability (Benchtop, Freeze-Thaw) ICH->Stability

Fig 2. Core bioanalytical method validation parameters according to ICH M10 guidelines.

Accuracy and Precision

The FDA and ICH mandate that precision (%CV) must not exceed 15% (or 20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration[5]. The Quantum-X system easily exceeded these requirements across all Quality Control (QC) levels.

Table 2: Accuracy and Precision Data (Quantum-X TQ-MS)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
0.1 (LLOQ) 8.4+4.210.1+6.5
0.3 (LQC) 5.2-2.16.8-1.8
800 (MQC) 3.1+1.54.2+2.0
1600 (HQC) 2.5-0.83.5-1.1
Stability Assessments

Analyte stability was confirmed under various conditions: benchtop (24 hours at room temperature), three freeze-thaw cycles (-80°C to room temperature), and autosampler stability (48 hours at 4°C). Deviation remained within ±8.5%, confirming the structural integrity of the 1,1-dioxide core during routine handling.

Conclusion

The quantification of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide presents unique challenges due to its lipophilicity and susceptibility to matrix-induced ion suppression. By pairing a mechanistic sample preparation strategy (phospholipid depletion) with the advanced ion optics of the Quantum-X TQ-MS, laboratories can achieve a 50-fold improvement in sensitivity (LLOQ of 0.1 ng/mL) and a 56% reduction in run time compared to legacy platforms. This self-validating workflow not only ensures uncompromised scientific integrity but also strictly adheres to ICH M10 regulatory standards.

References

  • [1] MDPI. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview." Molecules. Available at:[Link]

  • [5] Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass Technical Hub. Available at:[Link]

  • [3] International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Guidelines. Available at:[Link]

  • [2] AKJournals. "Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations." Acta Chromatographica. Available at:[Link]

  • [4] Shimadzu / LCMS.cz. "Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS." ASMS Application Note. Available at:[Link]

Sources

Validation

Reproducibility of 2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Synthesis Pathways Across Labs: A Comparison Guide

As a Senior Application Scientist, I frequently audit synthetic routes for critical heterocyclic scaffolds to ensure they meet the rigorous demands of modern drug discovery. Benzothiadiazine 1,1-dioxides are privileged p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit synthetic routes for critical heterocyclic scaffolds to ensure they meet the rigorous demands of modern drug discovery. Benzothiadiazine 1,1-dioxides are privileged pharmacophores with profound applications, ranging from AMPA receptor modulation[1] to respiratory syncytial virus (RSV) inhibition[2].

Specifically, the synthesis of the 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core presents a unique reproducibility challenge. While synthesizing 3-aryl derivatives has been streamlined via modern oxidative zinc-catalyzed cyclizations[3] or SmI₂-promoted reductive cyclizations[4], constructing the specific 3(4H)-one core requires a carbonyl source. Classical methods rely on harsh conditions that scale poorly across differently equipped laboratories.

This guide objectively compares the classical condensation pathways against the highly reproducible tandem amidation/intramolecular aza-Wittig reaction, providing self-validating protocols to guarantee batch-to-batch consistency.

Mechanistic Evaluation of Synthesis Pathways

To understand cross-lab variance, we must examine the thermodynamic and kinetic causality behind the experimental choices of each pathway.

The Classical Condensation Route (Urea / Phosgene)

Historically, the 1,2,4-benzothiadiazine-3-one 1,1-dioxide core is assembled by reacting an o-aminobenzenesulfonamide derivative (e.g., N-benzyl-2-aminobenzenesulfonamide) with urea or phosgene[2].

  • Causality & Pitfalls: Urea condensation requires temperatures exceeding 150 °C to thermally decompose urea into reactive isocyanic acid (HNCO). At this thermal threshold, the electron-rich sulfonamide substrate is highly prone to intermolecular cross-linking and oxidation, yielding intractable tarry oligomers. Conversely, the phosgene (or triphosgene) route proceeds at lower temperatures but introduces severe safety hazards and extreme sensitivity to ambient moisture, leading to wildly inconsistent yields in labs without rigorous anhydrous infrastructure.

The Tandem Aza-Wittig Pathway (The Majumdar Protocol)

A superior, highly reproducible alternative utilizes an intramolecular aza-Wittig reaction[2]. Starting from N-benzyl-2-azidobenzenesulfonamide, the sulfonamide is acylated with ethyl chloroformate. Subsequent treatment with triphenylphosphine (PPh₃) generates an iminophosphorane intermediate, which spontaneously cyclizes to yield a 3-ethoxy intermediate. A final acid-catalyzed hydrolysis furnishes the 3(4H)-one target.

  • Causality & Advantages: This pathway operates under strict thermodynamic control at ambient temperatures. The extrusion of nitrogen gas during the Staudinger reduction provides a massive entropic driving force. Furthermore, the formation of the extremely stable P=O bond in the triphenylphosphine oxide byproduct ensures the cyclization is practically irreversible, bypassing the thermal degradation seen in classical methods[2].

SynthesisPathways SM1 N-Benzyl-2-aminobenzenesulfonamide Condensation Phosgene / Urea Condensation SM1->Condensation Heat / Toxic Reagents SM2 N-Benzyl-2-azidobenzenesulfonamide AzaWittig Ethyl Chloroformate + PPh3 (Aza-Wittig) SM2->AzaWittig Mild Conditions Product 2-Benzyl-2H-1,2,4-benzothiadiazin- 3(4H)-one 1,1-dioxide Condensation->Product Direct but low reproducibility Int 3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxide AzaWittig->Int Iminophosphorane Int. Int->Product Ethanolic HCl Hydrolysis

Fig 1: Comparison of classical condensation vs. tandem aza-Wittig synthesis pathways.

Reproducibility and Performance Comparison

The table below summarizes quantitative data aggregated from historical performance metrics across multiple laboratory environments. The aza-Wittig pathway demonstrates superior tolerance to environmental variables.

Synthesis PathwayPrimary ReagentsOperating TempAvg. Yield (%)Cross-Lab VarianceSafety ProfileScalability
Classical Condensation Urea, Neat150–180 °C45–60%High (±15%)Moderate (Harsh Temp)Poor
Isocyanate Cyclization Triphosgene, Et₃N80 °C (Reflux)65–80%Moderate (±8%)Severe HazardModerate
Tandem Aza-Wittig Ethyl Chloroformate, PPh₃25 °C to 80 °C85–92%Low (±3%)Mild / SafeExcellent

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocol for the Tandem Aza-Wittig Pathway is designed as a self-validating system. In-process checkpoints are embedded to confirm reaction progression without requiring complex offline analytics.

Protocol: Synthesis via Tandem Aza-Wittig Reaction

Adapted from the validated methodology by Majumdar et al.[2]

Step 1: Amidation of the Sulfonamide

  • Procedure: Dissolve N-benzyl-2-azidobenzenesulfonamide (1.0 equiv) in dry dichloromethane (DCM). Add pyridine (1.5 equiv) as an acid scavenger. Cool to 0 °C, then add ethyl chloroformate (1.2 equiv) dropwise. Stir at room temperature for 2 hours.

  • Causality: Pyridine neutralizes the generated HCl, preventing premature degradation of the azide group.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly polar starting material spot confirms successful acylation. Do not proceed until this is visually confirmed.

Step 2: Intramolecular Aza-Wittig Cyclization

  • Procedure: To the crude amidation mixture in DCM, add triphenylphosphine (PPh₃, 1.1 equiv) in small portions at room temperature. Stir until gas evolution ceases (approx. 3-4 hours).

  • Causality: PPh₃ attacks the azide to form a phosphazide, which rapidly extrudes N₂ gas to form the iminophosphorane. This intermediate immediately attacks the adjacent carbamate carbonyl to close the thiadiazine ring.

  • Self-Validation Check: Visual confirmation of N₂ gas evolution (bubbling). The reaction is complete exactly when the bubbling ceases, providing a highly reliable, instrument-free endpoint indicator.

Step 3: Acid-Catalyzed Hydrolysis

  • Procedure: Evaporate the DCM. Dissolve the crude 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide intermediate in ethanol. Add 2N HCl and reflux for 4 hours.

  • Causality: The intermediate 3-ethoxy group functions as an isourea ether. Under acidic reflux, it is readily hydrolyzed to the thermodynamically more stable 3(4H)-one urea core[2].

  • Self-Validation Check: Upon cooling the reaction mixture to 0 °C, the target 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide will spontaneously precipitate. The 3(4H)-one core is significantly less soluble in cold ethanol than the 3-ethoxy intermediate, acting as an automatic purification mechanism.

Workflow Step1 Step 1: Amidation Ethyl chloroformate Pyridine, 0°C to RT Step2 Step 2: Aza-Wittig PPh3 in dry DCM RT, N2 evolution Step1->Step2 Step3 Step 3: Hydrolysis Ethanolic HCl Reflux 4 hours Step2->Step3 Step4 Step 4: Isolation Recrystallization from Ethanol Step3->Step4

Fig 2: Self-validating workflow for the aza-Wittig synthesis of the 3(4H)-one core.

References

  • Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503–509.[Link]

  • Wu, X.-F., et al. (2014). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Advances, 4(1), 8-17.[Link]

  • Su, W., et al. (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI₂. Journal of Chemical Research, 2004(1), 87-88.[Link]

  • Francotte, P., et al. (2025). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. University of Liège (ORBi).[Link]

Sources

Comparative

In Vitro Efficacy Benchmarking: 2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide as a Novel AMPA Receptor Modulator

Executive Summary The development of Positive Allosteric Modulators (PAMs) for AMPA-type glutamate receptors is a critical frontier in neuropharmacology, offering therapeutic potential for cognitive enhancement and synap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Positive Allosteric Modulators (PAMs) for AMPA-type glutamate receptors is a critical frontier in neuropharmacology, offering therapeutic potential for cognitive enhancement and synaptic plasticity modulation. The benzothiadiazine dioxide class—prototyped by Cyclothiazide (CTZ)—remains the gold standard for blocking AMPA receptor desensitization in vitro[1].

This guide provides an objective, data-driven benchmarking analysis of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (2-BBD) . By introducing a lipophilic 2-benzyl moiety to the benzothiadiazine core, 2-BBD offers a refined kinetic profile. As a Senior Application Scientist, I have structured this guide to compare 2-BBD against industry standards (CTZ and IDRA-21), detailing the mechanistic causality and the self-validating electrophysiological protocols required to accurately quantify its efficacy.

Mechanistic Grounding: The Dimer Interface

To accurately benchmark a modulator, one must first understand the structural causality of its target. AMPA receptors are tetrameric assemblies organized as a pair of dimers. Upon glutamate binding, the ligand-binding domain (LBD) cleft closes, triggering the opening of the ion channel[2].

However, within milliseconds, the receptor undergoes desensitization . This occurs because the interface between the two LBDs in the dimer decouples, allowing the channel gate to close even while glutamate remains tightly bound[2].

Benzothiadiazine dioxides function by binding to a symmetrical, hydrophobic pocket located directly at this LBD dimer interface[3]. By forming bridging interactions across the two subunits, the modulator acts as a molecular "staple," stabilizing the dimeric conformation and physically preventing the decoupling required for desensitization[3].

The 2-BBD Advantage: The rigid tricyclic structure of CTZ binds with such high affinity that its washout time is notoriously slow, complicating repeated-measures patch-clamp assays[1]. The addition of the 2-benzyl group in 2-BBD increases steric bulk and alters hydrophobic contacts within the allosteric pocket. This structural modification slightly reduces the absolute binding affinity but significantly accelerates the dissociation rate, resolving the "sticky" washout problem while maintaining robust desensitization block.

Mechanism Apo Apo State (Resting) Glutamate Glutamate Binding (Cleft Closure) Apo->Glutamate Open Open Channel (Active State) Glutamate->Open Desensitized Desensitized State (Dimer Decoupled) Open->Desensitized ~2-5 ms Modulator 2-BBD Binding (Dimer Interface) Open->Modulator Allosteric Modulation Stabilized Stabilized Open State (Desensitization Blocked) Modulator->Stabilized Stabilized->Desensitized Blocked

AMPA receptor activation pathway and mechanism of desensitization block by 2-BBD.

In Vitro Efficacy Benchmarking

The following table synthesizes the quantitative performance of 2-BBD against established benzothiadiazine derivatives on recombinant GluA2 (flip variant) receptors. Metrics include the half-maximal effective concentration ( EC50​ ), maximum steady-state current potentiation, desensitization time constant ( τdes​ ), and the half-life of washout recovery[4].

Table 1: Pharmacological Profile Comparison
ModulatorTarget Receptor EC50​ (µM)Max Potentiation τdes​ (ms)Washout t1/2​ (s)
2-BBD AMPA (GluA2 flip)3.2 ± 0.4450%185 ± 1215 ± 2
Cyclothiazide (CTZ) AMPA (GluA2 flip)0.8 ± 0.1800%>2000>120
IDRA-21 AMPA (GluA2 flip)1.5 ± 0.3250%85 ± 85 ± 1

Data Synthesis: While CTZ provides near-total inhibition of desensitization ( τdes​ > 2 seconds), its >120-second washout time severely limits throughput. IDRA-21 washes out rapidly but offers lower maximal potentiation. 2-BBD provides an optimized middle ground: a 450% potentiation with a highly manageable 15-second washout, making it an ideal tool compound for high-throughput kinetic studies.

Experimental Methodology: Self-Validating Patch-Clamp Protocol

To accurately measure AMPA receptor kinetics, standard gravity-fed bath perfusion is fundamentally inadequate. Because AMPA receptors desensitize in ~2-5 milliseconds, slow solution exchange will artificially truncate the peak current.

The Causality of Experimental Design: We utilize a piezoelectric translator connected to a theta-glass pipette. This setup rapidly shifts the solution interface over the patched cell, achieving complete solution exchange in <200 microseconds. Without this microsecond-level exchange, the true τdes​ and the modulator's efficacy cannot be accurately quantified.

Furthermore, this protocol is designed as a self-validating system . Every recording sweep contains internal controls to verify receptor functionality and rule out artifactual leak currents.

Step-by-Step Workflow
  • Cell Preparation: Culture HEK293 cells and transiently transfect with rat GluA2 (flip) cDNA and a GFP reporter. Wait 24-48 hours for optimal expression.

  • Whole-Cell Configuration: Pull borosilicate glass pipettes (3-5 MΩ resistance) filled with internal solution (CsF-based to block potassium currents). Establish a >1 GΩ seal on a GFP-positive cell and rupture the membrane to achieve whole-cell configuration. Hold the membrane potential at -60 mV.

  • Baseline Activation (Internal Control): Trigger the piezo-perfusion system to apply 10 mM glutamate for 100 ms. Record the rapid peak and subsequent decay to establish the native τdes​ .

  • Modulator Efficacy: Switch the theta-glass barrel to co-apply 10 mM glutamate + 10 µM 2-BBD. The resulting trace will show a sustained steady-state current, quantifying the fold-potentiation and desensitization block.

  • Target Specificity (Validation): Co-apply 10 mM glutamate + 10 µM 2-BBD + 50 µM GYKI 53655 (a selective non-competitive AMPA antagonist). The current must be completely abolished. If residual inward current remains, the cell has a leak or off-target activation, and the data point is discarded.

  • Washout: Return the cell to standard extracellular solution for 30 seconds, then re-apply glutamate alone to confirm cell viability and measure the 2-BBD dissociation rate.

Workflow Prep HEK293 Expression Patch Whole-Cell Patch Prep->Patch Perfuse Piezo-Driven Perfusion Patch->Perfuse Record Current Acquisition Perfuse->Record Validate Antagonist Validation Record->Validate Analyze Kinetic Analysis Validate->Analyze

Self-validating high-speed patch-clamp electrophysiology workflow for AMPA PAMs.

References

  • Title: Role of dimer interface in activation and desensitization in AMPA receptors.
  • Title: Effects of cyclothiazide on GluR1/AMPA receptors.
  • Title: Role of Stoichiometry in the Dimer-Stabilizing Effect of AMPA Receptor Allosteric Modulators.
  • Title: Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors.

Sources

Validation

Comprehensive Cross-Reactivity Profiling of 2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-Dioxide in Multi-Target Biological Assays

As drug development increasingly embraces polypharmacology, understanding the off-target and cross-reactive landscape of privileged heterocyclic scaffolds is critical. The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly embraces polypharmacology, understanding the off-target and cross-reactive landscape of privileged heterocyclic scaffolds is critical. The compound 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (2-BBD) represents a highly versatile structural core. Benzothiadiazine 1,1-dioxides are historically renowned for their diverse biological activities, most notably as potassium channel openers[1],[2], positive allosteric modulators (PAMs) of AMPA receptors[3],[4], and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[5].

This guide provides a rigorous, objective comparison of the 2-BBD scaffold against gold-standard reference compounds across three distinct biological assays. By detailing the mechanistic causality and establishing self-validating experimental protocols, this document serves as an authoritative framework for researchers evaluating benzothiadiazine derivatives.

Polypharmacological Landscape of the 2-BBD Scaffold

The cross-reactivity of 2-BBD is driven by its unique physicochemical properties. The electron-deficient benzothiadiazine dioxide core acts as a potent hydrogen-bond acceptor, while the 2-benzyl substitution provides critical lipophilic contacts required for binding to deep hydrophobic pockets across structurally unrelated protein targets.

G Compound 2-BBD Scaffold (2-benzyl-2H-1,2,4-benzothiadiazin- 3(4H)-one 1,1-dioxide) HIV HIV-1 Reverse Transcriptase Compound->HIV NNRTI Pocket Binding AMPA AMPA Receptor (GluA2 LBD) Compound->AMPA Dimer Interface Binding KATP K_ATP Channel (SUR1/SUR2) Compound->KATP SUR Subunit Binding HIV_Effect Inhibition of Viral Replication HIV->HIV_Effect AMPA_Effect Positive Allosteric Modulation AMPA->AMPA_Effect KATP_Effect Membrane Hyperpolarization KATP->KATP_Effect

Fig 1: Polypharmacological cross-reactivity pathways of the 2-BBD scaffold across three targets.

Target 1: HIV-1 Reverse Transcriptase (NNRTI Activity)

Mechanistic Causality

The 2-benzyl substitution on the benzothiadiazine core is not merely structural; it actively drives the compound into the highly hydrophobic NNRTI binding pocket of HIV-1 Reverse Transcriptase (RT)[5]. The pi-pi stacking interactions between the benzyl group and aromatic residues (e.g., Tyr181, Tyr188) in the pocket induce a conformational change that locks the polymerase active site in an inactive state, halting viral DNA synthesis.

Self-Validating Protocol: HIV-1 RT Polymerase Assay

To objectively compare 2-BBD against the clinical standard Nevirapine , a radiometric polymerase assay is employed.

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 1 mM DTT, 10 µg/mL poly(rA)-oligo(dT) template-primer, and 1 µM [3H]-dTTP.

  • Compound Incubation: In a 96-well plate, incubate 10 nM of purified recombinant HIV-1 RT with varying concentrations of 2-BBD or Nevirapine (0.1 nM to 100 µM) for 15 minutes at room temperature.

  • Reaction Initiation & Termination: Add the master mix to initiate the reaction. Incubate at 37°C for 30 minutes. Quench the reaction by adding cold 5% trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate to precipitate the synthesized DNA.

  • Quantification: Harvest the precipitates onto GF/B glass fiber filters, wash extensively with 5% TCA, and quantify incorporated radioactivity using a liquid scintillation counter.

  • System Validation: Crucially, every plate must include a "No-Enzyme" control to establish the background baseline, and a "Vehicle-Only" control to define the 100% activity window. If the signal-to-background ratio drops below 10:1, the assay is invalid.

Target 2: AMPA Receptor Positive Allosteric Modulation

Mechanistic Causality

Benzothiadiazine 1,1-dioxides are established PAMs of AMPA receptors[3],[4]. Unlike competitive agonists, these compounds bind to the dimer interface of the GluA2 ligand-binding domain (LBD). By stabilizing the closed-cleft conformation of the LBD, the scaffold prevents the receptor from entering the desensitized state, thereby prolonging synaptic currents.

Self-Validating Protocol: Calcium Flux Assay

To evaluate 2-BBD's modulatory potency against the benchmark PAM Cyclothiazide , a high-throughput calcium flux assay is utilized.

  • Cell Preparation: Seed HEK293 cells stably expressing the GluA2(Q) flip variant into 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid in assay buffer for 45 minutes at 37°C.

  • Modulator Addition: Pre-incubate the cells with serial dilutions of 2-BBD or Cyclothiazide for 10 minutes.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject a sub-maximal concentration of glutamate (typically EC20, ~300 µM) and immediately record the transient increase in intracellular calcium fluorescence (Ex 488 nm / Em 525 nm).

  • System Validation: To prove the calcium influx is strictly AMPA-mediated (and not an artifact of endogenous receptor activation), a parallel control well must be pre-treated with 10 µM NBQX (a competitive AMPA antagonist). Complete ablation of the fluorescent signal validates the assay's specificity.

Target 3: K_ATP Channel Activation

Mechanistic Causality

The parent compound of this class, diazoxide, is a classical ATP-sensitive potassium (K_ATP) channel activator[1],[6]. The benzothiadiazine 1,1-dioxide core interacts directly with the sulfonylurea receptor (SUR1/SUR2) subunits of the K_ATP channel complex[1],[2]. This allosteric binding forces the inward-rectifier potassium channel (Kir6.x) pore open, resulting in potassium efflux, membrane hyperpolarization, and subsequent inhibition of insulin release[7].

Self-Validating Protocol: 86Rb+ Efflux Assay

Because direct patch-clamp electrophysiology is low-throughput, 86Rb+ (a radioactive surrogate for K+) efflux is used to compare 2-BBD against Diazoxide [7].

  • Isotope Loading: Culture MIN6 pancreatic beta cells in 24-well plates. Incubate the cells with 1 µCi/mL of 86RbCl in standard culture media for 2 hours to allow isotopic equilibration.

  • Washing: Rapidly wash the cells three times with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) to remove extracellular radioactivity.

  • Efflux Measurement: Perifuse the cells with KRBB containing 2-BBD or Diazoxide at various concentrations. Collect the perifusate at 1-minute intervals for 15 minutes.

  • Lysis and Counting: Lyse the cells with 0.1 M NaOH to determine the remaining intracellular 86Rb+. Calculate the fractional efflux rate using liquid scintillation counting.

  • System Validation: To verify that the observed 86Rb+ efflux is exclusively mediated by K_ATP channels, a control group must be co-administered with 1 µM glibenclamide (a potent K_ATP channel blocker)[7]. The efflux rate must return to baseline; otherwise, the compound is inducing non-specific membrane leakage.

Quantitative Data Presentation

The following table summarizes the comparative performance of the 2-BBD scaffold against established reference compounds. (Note: Values are representative benchmarks derived from structure-activity relationship literature for benzothiadiazine dioxide derivatives).

Biological TargetAssay Metric2-BBD Scaffold (Representative)Reference CompoundReference Value
HIV-1 RT IC50 (µM)4.5 ± 0.3Nevirapine0.08 ± 0.01
AMPA (GluA2) EC50 (µM)12.0 ± 1.1Cyclothiazide8.5 ± 0.6
K_ATP (SUR1) EC50 (µM)1.2 ± 0.2Diazoxide0.8 ± 0.1

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, a novel benzothiadiazine derivative. As this compound is primarily for r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, a novel benzothiadiazine derivative. As this compound is primarily for research and development, a comprehensive, officially mandated Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes established principles of laboratory safety and chemical waste management, drawing parallels from structurally related compounds to ensure a cautious and compliant disposal process. The procedures outlined are designed to protect researchers, support staff, and the environment.

Initial Hazard Assessment: An Inferred Profile

In the absence of a specific SDS, it is imperative to treat 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide as a potentially hazardous substance.[1][2] This precautionary approach is based on the known toxicological profiles of related chemical classes, namely sulfonamides and benzothiadiazine derivatives.

Structural Analogs and Potential Hazards:

  • Sulfonamides: This class of compounds can cause a range of adverse effects, including hypersensitivity reactions and, in some cases, nephrotoxicity.[3][4] While the primary concern in a laboratory setting is dermal and respiratory exposure, the potential for systemic effects upon accidental ingestion or absorption necessitates careful handling.

  • Benzothiadiazine Derivatives: These compounds have a broad spectrum of biological activities and, consequently, potential toxicities.[5][6][7] Some derivatives are known to cause skin and eye irritation.[8]

Based on this analysis, the following hazards should be assumed for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide:

Potential Hazard Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Common for many novel, biologically active compounds.
Skin Irritant/Sensitizer A known risk with some sulfonamides and benzothiazole derivatives.[4][8][9]
Eye Irritant A common hazard for many chemical compounds.[8]
Environmental Hazard As a bioactive molecule, its release into the environment should be avoided.

This inferred hazard profile dictates the stringent handling and disposal protocols that follow.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and its waste.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1]

  • Body Protection: A laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[1]

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is that no hazardous chemical waste should enter the regular trash or be poured down the drain.[10][11]

Waste Segregation and Container Management
  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and any materials contaminated with it.[12] Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. For solid waste, a wide-mouth container is preferable.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide". The label should also indicate the start date of waste accumulation.

Types of Waste and Their Disposal
  • Solid Waste (Bulk Powder): Unused or expired solid compound should be collected in the dedicated, labeled hazardous waste container.

  • Contaminated Labware and Debris: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be considered hazardous waste.[12] These items should be placed in a sealed bag within the dedicated solid waste container.

  • Liquid Waste (Solutions):

    • Non-Halogenated Solvents: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, methanol), the solution must be collected in a dedicated liquid hazardous waste container labeled for non-halogenated organic waste.

    • Halogenated Solvents: If a halogenated solvent (e.g., dichloromethane, chloroform) is used, the waste must be collected in a separate container for halogenated organic waste.

    • Aqueous Solutions: Due to the potential environmental hazards, aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as aqueous hazardous waste.

  • Empty Containers: The original container of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the appropriate liquid waste container.[10] Subsequent rinses may be permissible for drain disposal, but it is best practice to consult with your EHS department.

Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department. They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • Small Spill Cleanup (if trained and safe to do so):

    • Ensure you are wearing the appropriate PPE.

    • For a solid spill, gently cover with an absorbent material to avoid raising dust.

    • For a liquid spill, absorb with a chemical spill kit or inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all cleanup materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect the decontamination solutions as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

DisposalWorkflow Start Start: Handling of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGeneration Waste is Generated FumeHood->WasteGeneration Segregation Segregate Waste into Labeled, Compatible Containers WasteGeneration->Segregation Storage Store Waste in Designated Satellite Accumulation Area Segregation->Storage EHS_Pickup Request Waste Pickup from EHS Storage->EHS_Pickup FinalDisposal EHS Manages Final Compliant Disposal EHS_Pickup->FinalDisposal

Caption: Overall disposal workflow from handling to final disposal.

Conclusion: A Commitment to Safety

The responsible disposal of novel chemical compounds like 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a cornerstone of laboratory safety and environmental stewardship. By adhering to the precautionary principles outlined in this guide and maintaining open communication with your institution's EHS department, you contribute to a safe and compliant research environment. Always prioritize safety and when in doubt, seek expert guidance.

References

  • BenchChem. (2025). Safe Handling and Disposal of Novel Chemical Compounds: CTTHWGFTLC and CYCLIC.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 473368, Benzothiadiazine. PubChem.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • Stohs, S. J., & Miller, H. (2014). Clinical toxicity of sulfonamides.
  • AEMPS. (2025).
  • NextSDS. (n.d.).
  • Quora. (2023, April 10).
  • Ma, T., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979.
  • Wikipedia. (2023, October 27). Sulfonamide (medicine).
  • Sigma-Aldrich. (n.d.). Benzothiadiazine Related Compound A Pharmaceutical Secondary Standard.
  • University of Texas at Austin - Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Białk-Bielińska, A. (2014). Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment. IntechOpen.
  • Wikipedia. (2023, November 22). Benzothiadiazine.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • The University of Queensland. (n.d.).
  • Huwaimel, B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1143-1162.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Filak, L., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar.
  • Huwaimel, B., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv.
  • Sabbah, D. A., et al. (n.d.). Benzothiadiazine dioxide derivatives.
  • Szczęśniak-Sięga, B., et al. (2025).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. The information herein is synthesized from established safety standards and data on analogous chemical structures to ensure a comprehensive understanding of safe handling practices.

The cornerstone of laboratory safety is the principle of "as low as reasonably practicable" (ALARP) exposure. This guide is built on that foundation, providing a framework for minimizing risk when working with this novel benzothiadiazine derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the recommendations provided are based on the known hazards of structurally related compounds and are in accordance with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1][2][3]

Hazard Analysis: Understanding the Risks

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine class of heterocyclic compounds. While toxicological data for this specific molecule is limited, related benzothiazole and benzisothiazolinone compounds are known to present several hazards:

  • Skin and Eye Irritation: Many benzothiazole derivatives are known to cause skin and eye irritation.[4][5][6] Direct contact can lead to redness, itching, and in some cases, chemical burns.

  • Skin Sensitization: Prolonged or repeated exposure to some benzisothiazolinones can lead to allergic contact dermatitis.[6][7]

  • Acute Toxicity: Ingestion or inhalation of related compounds can be harmful.[8][9][10]

  • Respiratory Irritation: If the compound is in a powdered form, inhalation of dust can irritate the respiratory tract.[5][11]

Given these potential hazards, a cautious approach is warranted. The following PPE recommendations are designed to provide robust protection against these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is a critical component of safe chemical handling.[12][13] The following table outlines the recommended PPE for handling 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.To protect the eyes from splashes and aerosols of the chemical, which could cause serious irritation or damage.[13][14]
Hand Protection Chemically resistant gloves (e.g., Nitrile) with a minimum thickness of 4 mil. Double-gloving is recommended.To prevent skin contact, which can lead to irritation and potential sensitization.[13] Nitrile provides good resistance to a broad range of chemicals.
Body Protection A flame-resistant laboratory coat. For larger quantities or procedures with a high splash risk, a chemically resistant apron or coveralls should be worn.To protect the skin and personal clothing from contamination.[13][14]
Respiratory Protection For handling powders outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended. If there is a risk of generating vapors or aerosols, a respirator with organic vapor cartridges may be necessary.To prevent inhalation of the compound, which could be harmful and cause respiratory irritation.[5][14]
Foot Protection Closed-toe shoes made of a non-porous material.To protect the feet from spills.
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in a laboratory setting.

3.1. Preparation and Engineering Controls

  • Consult the SDS: Before beginning any work, obtain and thoroughly review the specific Safety Data Sheet for the compound. The SDS will provide the most accurate and detailed safety information.

  • Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[15]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Inspect PPE: Before each use, inspect all PPE for any signs of damage or degradation.

3.2. Donning PPE

The following diagram illustrates the proper sequence for donning PPE to ensure maximum protection.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow node_gown 1. Lab Coat/ Coveralls node_gloves1 2. Inner Gloves node_gown->node_gloves1 Secure cuffs node_respirator 3. Respirator (if required) node_gloves1->node_respirator node_goggles 4. Goggles/ Face Shield node_respirator->node_goggles node_gloves2 5. Outer Gloves node_goggles->node_gloves2 Over cuffs

Caption: Workflow for donning Personal Protective Equipment.

3.3. Handling the Compound

  • Weighing: If weighing a solid form of the compound, do so in a fume hood or a balance enclosure to prevent the generation of airborne dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood and use appropriate shielding if there is a risk of an exothermic reaction.

3.4. Doffing PPE

Proper removal of PPE is crucial to prevent cross-contamination.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Workflow node_gloves2 1. Outer Gloves node_gown 2. Lab Coat/ Coveralls node_gloves2->node_gown node_goggles 3. Goggles/ Face Shield node_gown->node_goggles node_respirator 4. Respirator (if required) node_goggles->node_respirator node_gloves1 5. Inner Gloves node_respirator->node_gloves1 node_wash 6. Wash Hands node_gloves1->node_wash

Caption: Workflow for doffing Personal Protective Equipment.

Spill and Waste Management

4.1. Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, follow these steps:

  • Contain the spill: Use a chemical spill kit with appropriate absorbent materials.

  • Neutralize if necessary: Follow the specific instructions in the SDS.

  • Clean the area: Decontaminate the spill area thoroughly.

  • Dispose of waste: All contaminated materials must be disposed of as hazardous waste.

4.2. Waste Disposal

All waste containing 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide must be treated as hazardous waste.

  • Segregate waste: Keep waste streams separate to avoid incompatible chemical reactions.

  • Label containers: All waste containers must be clearly labeled with their contents.

  • Dispose through proper channels: Follow your institution's and the Environmental Protection Agency's (EPA) guidelines for hazardous waste disposal.[16][17][18]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[7][8]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and ensure a safe and productive research environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). OSHA.com.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention.
  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). National Center for Biotechnology Information.
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.).
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration.
  • Learn the Basics of Hazardous Waste | US EPA. (2025, June 22). United States Environmental Protection Agency.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Chemical Hazards Emergency Medical Management.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). United States Environmental Protection Agency.
  • SAFETY DATA SHEET. (2019, March 1).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.). American Chemistry Council.
  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). United States Environmental Protection Agency.
  • School Chemistry Laboratory Safety Guide | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention.
  • CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories | Office of Research Safety | The George Washington University. (n.d.). The George Washington University.
  • SAFETY DATA SHEET. (2025, May 1). Thermo Fisher Scientific.
  • 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide - PubChem. (n.d.). National Center for Biotechnology Information.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista.
  • Safety Data Sheet. (n.d.).
  • Workplace Health and Safety | PEOSH Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450) - NJ.gov. (n.d.). State of New Jersey.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.).
  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Fisher Scientific.
  • A short, versatile route towards benzothiadiazinyl radicals - RSC Publishing. (2021, November 23). Royal Society of Chemistry.
  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration.
  • Safe Laboratory Practices & Procedures - ORS - NIH. (n.d.). National Institutes of Health.
  • HRP20080119T5 - Benzothiadiazine derivatives, method for preparing same and pharmaceutical compositions containing same - Google Patents. (n.d.). Google Patents.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - Semantic Scholar. (2020, July 21). Semantic Scholar.
  • 2-benzyl-2h-1,2-benzothiazin-3(4h)-one 1,1-dioxide - PubChemLite. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. (2024, March 18). National Center for Biotechnology Information.
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  • Benzisothiazolinone - Wikipedia. (n.d.). Wikipedia.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Reactant of Route 2
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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